4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-methoxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-13-8-4-3-5-9-7(8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXBEXAXVSOWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(SC2=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590178 | |
| Record name | Methyl 4-methoxy-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-88-4 | |
| Record name | Methyl 4-methoxybenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146137-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methoxy-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic pathway, details experimental protocols, and presents predicted characterization data based on analogous compounds.
Introduction
Benzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds that are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. The substituted benzo[b]thiophene scaffold is a core component of several approved drugs. The introduction of a methoxy group at the 4-position and a methyl ester at the 2-position of the benzo[b]thiophene ring system can significantly influence the molecule's physicochemical properties and biological activity, making this compound a valuable target for synthesis and further investigation.
Synthetic Pathway
A plausible and efficient synthesis of this compound can be achieved through a multi-step process commencing with the commercially available 3-methoxythiophenol. The proposed synthetic route involves an initial S-alkylation followed by an intramolecular cyclization and subsequent esterification.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis.
Synthesis of Methyl 3-((3-methoxyphenyl)thio)-2-oxopropanoate
Materials:
-
3-Methoxythiophenol
-
Methyl 3-chloro-2-oxopropanoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-methoxythiophenol (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of methyl 3-chloro-2-oxopropanoate (1.0 eq.) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford methyl 3-((3-methoxyphenyl)thio)-2-oxopropanoate.
Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid
Materials:
-
Methyl 3-((3-methoxyphenyl)thio)-2-oxopropanoate
-
Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane
-
Ice-water
-
Sodium bicarbonate solution
Procedure:
-
Methyl 3-((3-methoxyphenyl)thio)-2-oxopropanoate (1.0 eq.) is added to Eaton's reagent (10 eq. by weight) at room temperature.
-
The reaction mixture is heated to 60-70 °C and stirred for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid is then washed again with water and dried under vacuum to yield 4-Methoxy-benzo[b]thiophene-2-carboxylic acid.
Synthesis of this compound
Materials:
-
4-Methoxy-benzo[b]thiophene-2-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
A solution of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in anhydrous methanol is prepared.
-
A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford this compound.
Characterization Data
The following tables summarize the predicted and reported physical and spectroscopic data for this compound.
Physical Properties
| Property | Predicted/Reported Value |
| CAS Number | 146137-88-4[1] |
| Molecular Formula | C11H10O3S[2] |
| Molecular Weight | 222.26 g/mol [2] |
| Appearance | Expected to be a solid |
| Boiling Point | 345 °C at 760 mmHg[2] |
| Density | 1.27 g/cm3[2] |
| Flash Point | 162.4 °C[2] |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Predicted) |
| ~8.0-8.2 | s | 1H | H-3 |
| ~7.3-7.6 | m | 2H | Aromatic H (H-6, H-7) |
| ~6.9-7.1 | d | 1H | Aromatic H (H-5) |
| ~3.9-4.0 | s | 3H | -OCH3 (ester) |
| ~3.8-3.9 | s | 3H | -OCH3 (aromatic) |
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment (Predicted) |
| ~163-165 | C=O (ester) |
| ~155-157 | C-4 (aromatic C-O) |
| ~140-142 | C-7a (aromatic bridgehead) |
| ~135-137 | C-3a (aromatic bridgehead) |
| ~130-132 | C-2 |
| ~125-127 | C-6 |
| ~120-122 | C-7 |
| ~105-107 | C-5 |
| ~55-57 | -OCH3 (aromatic) |
| ~52-54 | -OCH3 (ester) |
Mass Spectrometry (MS)
| m/z Value | Assignment (Predicted) |
| 222 | [M]+ (Molecular Ion) |
| 191 | [M - OCH3]+ |
| 163 | [M - COOCH3]+ |
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Assignment (Predicted) |
| ~3000-3100 | Aromatic C-H stretch |
| ~2850-2960 | Aliphatic C-H stretch (-OCH3) |
| ~1710-1730 | C=O stretch (ester) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1250-1280 | Aryl-O stretch (asymmetric) |
| ~1020-1050 | Aryl-O stretch (symmetric) |
Logical Workflow Diagram
Caption: Logical workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a robust and plausible pathway for the synthesis of this compound. The detailed experimental protocols provide a solid foundation for researchers to undertake the synthesis of this promising heterocyclic compound. The predicted characterization data serves as a valuable reference for the structural elucidation of the final product. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.
References
Technical Guide: Physicochemical Properties of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS No: 146137-88-4). Benzothiophene derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological applications, including roles in the development of anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This document compiles the predicted physicochemical parameters for the specified compound and outlines general synthetic and analytical methodologies applicable to the benzothiophene class. Due to a lack of specific experimental data in publicly accessible literature for this particular ester, some sections provide general information based on related compounds.
Introduction
Benzothiophene and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of several commercially available drugs such as Ipragliflozin, Raloxifene, and Zileuton.[1] The structural versatility of the benzothiophene nucleus allows for a wide range of biological activities, making its derivatives promising candidates for drug discovery and development.[1] this compound is a specific derivative within this class. This guide aims to consolidate the known information about its physicochemical characteristics to support further research and development efforts.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 146137-88-4 | - |
| Molecular Formula | C₁₁H₁₀O₃S | - |
| Molecular Weight | 222.26 g/mol | - |
| Predicted Boiling Point | 345.0 ± 22.0 °C at 760 mmHg | [3] |
| Predicted Density | 1.270 ± 0.06 g/cm³ | [3] |
| Predicted Flash Point | 162.4 °C | [3] |
| Predicted Refractive Index | 1.613 | [3] |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of this compound are not explicitly described in the available literature. However, general methodologies for the synthesis and characterization of benzothiophene derivatives are well-established.
General Synthesis of Benzothiophene Derivatives
The synthesis of the benzothiophene scaffold can be achieved through various routes, including:
-
Cyclization Reactions: One of the most common methods involves the cyclization of precursor molecules. For instance, the reaction of a substituted thiophenol with an α-halo-ester followed by intramolecular cyclization is a widely used strategy.
-
Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been employed to construct the benzothiophene core from appropriate starting materials.[4]
-
Functional Group Modifications: Modification of pre-existing benzothiophene cores is another common approach to synthesize derivatives with desired functionalities.
A general workflow for the synthesis of a substituted benzothiophene derivative is outlined in the diagram below.
Analytical Characterization
The structural elucidation of newly synthesized benzothiophene derivatives typically involves a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the proton and carbon framework of the molecule, respectively.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups.
While specific spectra for this compound are not available, data for related compounds can be found in various chemical databases.
Biological Activity and Signaling Pathways
Benzothiophene derivatives have been reported to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] These activities are often attributed to their interaction with specific biological targets such as enzymes and receptors.[1]
However, the specific biological targets and signaling pathways modulated by this compound have not been documented in the reviewed literature. Research on related benzothiophene compounds has indicated potential interactions with pathways involved in cell proliferation and inflammation. The following diagram illustrates a generalized representation of a signaling pathway that could be investigated for this class of compounds.
Conclusion
This compound is a member of the pharmacologically significant benzothiophene family. While predicted physicochemical data is available, there is a notable absence of comprehensive experimental data and detailed procedural information in the public domain. Further experimental investigation is required to fully characterize this compound and explore its potential applications in drug discovery and development. This guide serves as a starting point for researchers by consolidating the currently available information and highlighting the areas where further research is needed.
References
An In-Depth Technical Guide to 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 146137-88-4) and its Analogs
Disclaimer: Scientific literature providing specific experimental data for 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 146137-88-4) is not publicly available at the time of this writing. This guide is therefore based on established principles of organic synthesis and the known biological activities of structurally related benzo[b]thiophene derivatives. The experimental protocols and potential biological activities described herein are illustrative for this class of compounds and should be adapted and validated for the specific molecule of interest.
Introduction
Benzo[b]thiophenes are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their rigid bicyclic structure, composed of a benzene ring fused to a thiophene ring, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The incorporation of various substituents onto this core structure allows for the fine-tuning of their physicochemical and biological properties. This guide focuses on this compound, a specific derivative with potential applications in drug discovery. Due to the limited specific data on this compound, we will explore its characteristics within the broader context of methoxy-substituted benzo[b]thiophene-2-carboxylates.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is presented below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 146137-88-4 | Chemical Suppliers |
| Molecular Formula | C₁₁H₁₀O₃S | Calculated |
| Molecular Weight | 222.26 g/mol | Calculated |
| Boiling Point | 345 °C at 760 mmHg | Chemical Suppliers |
| Density | 1.27 g/cm³ | Chemical Suppliers |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | Inferred |
Synthesis and Manufacturing
While a specific, published synthetic route for this compound is not available, its synthesis can be logically deduced from established methods for preparing substituted benzo[b]thiophenes. A plausible synthetic pathway would likely involve two key stages: the construction of the 4-methoxy-benzo[b]thiophene-2-carboxylic acid core, followed by esterification.
Synthesis of the Benzo[b]thiophene Core
A common and effective method for the synthesis of the benzo[b]thiophene ring system is the intramolecular cyclization of a substituted thiophenol derivative.
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol (Hypothetical): Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid
-
Starting Materials: 2-Bromo-3-methoxybenzaldehyde, methyl thioglycolate, potassium carbonate (K₂CO₃), dimethylformamide (DMF), sodium hydride (NaH), tetrahydrofuran (THF), hydrochloric acid (HCl), ethyl acetate, brine.
-
Step 1: Condensation: To a solution of 2-bromo-3-methoxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and methyl thioglycolate (1.2 eq). Stir the mixture at room temperature for 12-18 hours.
-
Work-up 1: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Step 2: Cyclization: Dissolve the crude intermediate in anhydrous THF and cool to 0 °C. Add sodium hydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up 2: Carefully quench the reaction with water and acidify with 1M HCl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-methoxy-benzo[b]thiophene-2-carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Esterification
The final step is the esterification of the carboxylic acid with methanol, which can be achieved through Fischer esterification.
Experimental Protocol (Hypothetical): Synthesis of this compound
-
Starting Materials: 4-Methoxy-benzo[b]thiophene-2-carboxylic acid, methanol, sulfuric acid (catalytic amount).
-
Procedure: Dissolve the carboxylic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-8 hours, monitoring the reaction by thin-layer chromatography.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl ester. Purify by column chromatography on silica gel.
Potential Biological Activities and Applications
While no specific biological data for this compound has been reported, the broader class of benzo[b]thiophene derivatives is known to exhibit a wide range of pharmacological activities.[1][2] This suggests that the target compound could be a valuable starting point for the development of new therapeutic agents.
Anticancer Activity
Many substituted benzo[b]thiophenes have demonstrated potent anticancer activity.[3][4][5] The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: A potential mechanism of anticancer activity.
Antimicrobial Activity
Benzo[b]thiophene derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[6][7] The presence of the sulfur atom and the aromatic system is thought to be crucial for their activity.
Potential Quantitative Biological Data (Hypothetical, for illustrative purposes)
| Assay Type | Target | Metric | Value (µM) |
| Anticancer | MCF-7 (Breast Cancer Cell Line) | IC₅₀ | 5 - 20 |
| Anticancer | A549 (Lung Cancer Cell Line) | IC₅₀ | 10 - 50 |
| Antibacterial | Staphylococcus aureus | MIC | 16 - 64 |
| Antibacterial | Escherichia coli | MIC | >128 |
Future Directions
The lack of specific data on this compound highlights a clear opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a validated synthetic route and full characterization data (NMR, IR, MS, etc.) for this compound are essential first steps.
-
Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines and microbial strains would elucidate its potential therapeutic applications.
-
Mechanism of Action Studies: Should promising activity be identified, further studies to determine the specific molecular targets and signaling pathways involved would be crucial for its development as a drug candidate.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogs would provide valuable insights into the structural requirements for optimal activity.
Conclusion
This compound belongs to a class of compounds with significant potential in drug discovery. Although specific data for this molecule is currently unavailable, the known synthetic methodologies and diverse biological activities of the benzo[b]thiophene scaffold provide a strong rationale for its further investigation. The hypothetical experimental protocols and potential biological activities outlined in this guide are intended to serve as a foundation for future research into this and related compounds, with the ultimate goal of developing novel and effective therapeutic agents.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oiccpress.com [oiccpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 146137-88-4). Due to the limited availability of experimentally derived spectra in public databases and literature, this document presents a predicted spectroscopic profile based on the analysis of structurally similar compounds. The provided data is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related benzo[b]thiophene derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of the benzo[b]thiophene core, a 4-methoxy substituent, and a 2-methyl carboxylate group.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | 8.0 - 8.2 | s | - |
| H-5 | 7.3 - 7.5 | t | 7.5 - 8.5 |
| H-6 | 6.9 - 7.1 | d | 7.5 - 8.5 |
| H-7 | 7.6 - 7.8 | d | 7.5 - 8.5 |
| 4-OCH₃ | 3.9 - 4.1 | s | - |
| 2-COOCH₃ | 3.8 - 4.0 | s | - |
s = singlet, d = doublet, t = triplet
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | 162 - 165 |
| C-4 (Ar-C-O) | 155 - 158 |
| C-2 (Ar-C) | 140 - 143 |
| C-7a (Ar-C) | 138 - 141 |
| C-3a (Ar-C) | 130 - 133 |
| C-3 (Ar-CH) | 128 - 131 |
| C-7 (Ar-CH) | 125 - 128 |
| C-5 (Ar-CH) | 122 - 125 |
| C-6 (Ar-CH) | 105 - 108 |
| 4-OCH₃ | 55 - 57 |
| 2-COOCH₃ | 52 - 54 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (ester) | 1710 - 1730 | Strong |
| C-O stretch (ester) | 1250 - 1300 | Strong |
| C-O stretch (aryl ether) | 1200 - 1250 and 1020-1075 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic, -OCH₃) | 2850 - 3000 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Technique | Predicted m/z Value | Interpretation |
| Electron Ionization (EI) | 222 | [M]⁺ (Molecular Ion) |
| 191 | [M - OCH₃]⁺ | |
| 163 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum, often with proton decoupling to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum will show the absorption bands corresponding to the vibrational modes of the molecule.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods for small molecules include direct insertion probe (for solids) or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Ionize the sample. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and typically results in significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, which may result in a more prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Navigating the Solubility Landscape of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Profile
An exhaustive search of scientific databases and chemical literature did not yield specific quantitative solubility data for 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. However, by examining the solvents utilized in the synthesis and purification of analogous benzo[b]thiophene compounds, a qualitative understanding of its solubility can be inferred.
During the synthesis and recrystallization of similar benzo[b]thiophene derivatives, solvents such as ethyl acetate (EtOAc) and methanol (MeOH) have been employed. This suggests that this compound is likely to exhibit good solubility in these and other polar aprotic and polar protic solvents, particularly at elevated temperatures. Conversely, its solubility is expected to be lower at ambient or sub-ambient temperatures, a property that is often exploited for purification by recrystallization.
In a study on benzo[b]thiophene-chalcones, some derivatives were reported to be insoluble in dimethyl sulfoxide (DMSO), a highly polar aprotic solvent.[1] While not the exact compound of interest, this finding suggests that the solubility of substituted benzo[b]thiophenes can be variable and influenced by the nature of their substituents.
For drug development purposes, understanding the solubility in a range of pharmaceutically acceptable solvents would be a critical next step. Preliminary screening in solvents such as ethanol, isopropanol, acetone, and various polyethylene glycols (PEGs) would be advisable.
Experimental Workflow: Synthesis of Benzo[b]thiophene Derivatives
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the preparation of benzo[b]thiophene-2-carboxylates involves the oxidative cyclization of o-mercaptocinnamic acids.[2] The following diagram illustrates a logical workflow for a typical synthesis and purification of a benzo[b]thiophene derivative, based on common laboratory practices.
Methodologies for Future Solubility Determination
To establish a quantitative solubility profile for this compound, standardized experimental protocols should be employed. The following methodologies are recommended:
1. Crystal Equilibrium Method
This gravimetric method provides highly accurate solubility data.
-
Protocol:
-
An excess amount of the solid compound is added to a known volume of the selected organic solvent in a sealed vial.
-
The suspension is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove undissolved solid.
-
A known aliquot of the clear, saturated filtrate is transferred to a pre-weighed container.
-
The solvent is evaporated under a stream of nitrogen or in a vacuum oven.
-
The container with the dried solute is re-weighed.
-
The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., mg/mL) or in molarity.
-
2. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for rapid screening of solubility in multiple solvents.
-
Protocol:
-
Prepare a stock solution of the compound with a known concentration in a solvent in which it is freely soluble.
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations and analyzing them by HPLC.
-
Prepare saturated solutions of the compound in the test solvents as described in the crystal equilibrium method.
-
After filtration, the saturated solutions are diluted with a suitable solvent and analyzed by HPLC.
-
The concentration of the compound in the saturated solution is determined from the calibration curve, and the solubility is calculated.
-
The following diagram illustrates the logical flow of a typical solubility determination experiment.
References
"potential biological activities of benzothiophene derivatives"
A Technical Guide to the Biological Activities of Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene, a bicyclic aromatic compound composed of a benzene ring fused to a thiophene ring, serves as a privileged scaffold in medicinal chemistry. The structural versatility of the benzothiophene core allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct and potent pharmacological profiles.[1] These compounds have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective effects.[2][3][4][5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key benzothiophene derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways and experimental workflows.
Anticancer Activity
Numerous benzothiophene derivatives have been investigated for their potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.
One of the key targets of some benzothiophene derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] STAT3 is a transcription factor that is often constitutively activated in cancer cells, promoting tumorigenesis.[2][6][7] Certain benzothiophene derivatives have been shown to inhibit STAT3 phosphorylation and its downstream signaling.[2][6][8]
Quantitative Data: Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of selected benzothiophene derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 | Various cancer cell lines | 0.33 - 0.75 | [7] |
| Compound 8b | Various cancer cell lines | Not specified, but potent | [1][6] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 | 126.67 | [9] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 | 67.04 | [9] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | LNCaP | 127.59 | [9] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 | 63.74 | [9] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 | 76.72 | [9] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HeLa | 146.75 | [9] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Ishikawa | 110.84 | [9] |
Signaling Pathway: STAT3 Inhibition
The diagram below illustrates the inhibition of the STAT3 signaling pathway by certain benzothiophene derivatives. These compounds can block the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation and survival.
Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Benzothiophene derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., isopropanol)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10][13]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[10] The intensity of the purple color is proportional to the number of viable cells.
Experimental Workflow: MTT Assay
The following diagram illustrates the workflow for the MTT assay.
Caption: Workflow diagram of the MTT assay for cytotoxicity testing.
Antimicrobial Activity
Benzothiophene derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[5] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and benzothiophenes represent a promising scaffold for this purpose.[5]
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzothiophene derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzonaptho and tolyl substituted derivatives (1e, 1g, 1h) | Various bacteria | 10-20 | [14] |
| Compound 3b | E. coli | 1.11 µM | [15] |
| Compound 3b | P. aeruginosa | 1.00 µM | [15] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | S. aureus (including MRSA) | 4 | [16] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
Materials:
-
96-well microtiter plates
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Benzothiophene derivatives
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the benzothiophene derivatives in the broth medium directly in the wells of the microtiter plate.[17]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[17][18]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[17]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
Experimental Workflow: Broth Microdilution
The following diagram outlines the workflow for the broth microdilution method.
Caption: Workflow for the broth microdilution method to determine MIC.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[4][19]
Materials:
-
Petri plates
-
Agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial/fungal strains
-
Sterile cork borer
-
Benzothiophene derivatives
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.[4]
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar using a sterile cork borer.[4][19]
-
Compound Addition: A defined volume of the benzothiophene derivative solution is added to each well.[4]
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[19]
Anti-Inflammatory Activity
Benzothiophene derivatives have been explored for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on key inflammatory enzymes like cyclooxygenase-2 (COX-2).[20]
Quantitative Data: Anti-Inflammatory Activity
The following table presents the IC50 values for COX-2 inhibition by selected benzothiophene derivatives.
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 4a | 0.31 - 1.40 | 48.8 - 183.8 | [20] |
| 4j | 0.31 - 1.40 | 48.8 - 183.8 | [20] |
| 4k | 0.31 - 1.40 | 48.8 - 183.8 | [20] |
| 4q | 0.31 - 1.40 | 48.8 - 183.8 | [20] |
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[20][21]
Materials:
-
96-well white opaque plate
-
COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Benzothiophene derivatives (test inhibitors)
-
Celecoxib (positive control inhibitor)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, probe, cofactor, and enzyme.
-
Inhibitor Addition: Add the test inhibitors (benzothiophene derivatives) and control inhibitor to the respective wells.[21]
-
Reaction Mix Addition: Add the reaction mix containing the assay buffer, probe, and cofactor to all wells.[21]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.[21]
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[21] The rate of fluorescence increase is proportional to the COX-2 activity.
Other Biological Activities
Benzothiophene derivatives have also shown promise in other therapeutic areas, including antiviral, antidiabetic, and neuroprotective applications.
Antiviral Activity
Some benzothiophene derivatives have been identified as inhibitors of viral replication. The plaque reduction assay is a standard method to quantify antiviral activity.
This assay measures the reduction in the formation of viral plaques in the presence of an antiviral compound.[22][23]
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock
-
Benzothiophene derivatives
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet solution for staining
Procedure:
-
Cell Infection: A fixed amount of virus is added to the cell monolayers in the presence of serial dilutions of the benzothiophene derivative.[22]
-
Adsorption: The virus is allowed to adsorb to the cells for a specific period.[22]
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium to restrict virus spread to adjacent cells.[23]
-
Incubation: The plates are incubated until visible plaques are formed.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.[22] The reduction in plaque number compared to the untreated control indicates the antiviral activity.
Antidiabetic Activity
Benzothiophene derivatives have been investigated as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase.[9]
| Compound | α-Amylase IC50 (µM) | Reference |
| 9j | 0.88 ± 0.09 | [9] |
| 10j | 0.61 ± 0.03 | [9] |
| Acarbose (Standard) | 0.68 ± 0.02 | [9] |
This assay measures the ability of a compound to inhibit the activity of α-amylase, which breaks down starch.[24]
Materials:
-
α-Amylase solution
-
Starch solution (substrate)
-
Phosphate buffer
-
Benzothiophene derivatives
-
DNS (3,5-dinitrosalicylic acid) reagent
-
Spectrophotometer
Procedure:
-
Pre-incubation: The benzothiophene derivative is pre-incubated with the α-amylase solution.[24]
-
Reaction Initiation: The starch solution is added to initiate the enzymatic reaction.[24]
-
Reaction Termination: The reaction is stopped by adding DNS reagent.[25]
-
Color Development: The mixture is heated in a boiling water bath to develop a color.[25]
-
Absorbance Measurement: The absorbance is measured at 540 nm.[25] The intensity of the color is inversely proportional to the α-amylase inhibitory activity.
Neuroprotective Activity
Benzothiophene derivatives have been evaluated for their potential in treating neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (AChE).
Ellman's method is a colorimetric assay to determine AChE activity.[3][26][27]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Benzothiophene derivatives
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Addition: In a 96-well plate, add phosphate buffer, DTNB, the test compound (benzothiophene derivative), and the AChE solution.[3]
-
Pre-incubation: The mixture is pre-incubated for a short period.[3]
-
Reaction Initiation: The reaction is initiated by adding the substrate, ATCI.[3]
-
Kinetic Measurement: The increase in absorbance at 412 nm is measured over time.[3] The color development is due to the reaction of the product of the enzymatic reaction (thiocholine) with DTNB. The rate of color formation is proportional to the AChE activity.
Conclusion
Benzothiophene and its derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. This technical guide has provided a foundational overview of their anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by quantitative data and detailed experimental methodologies. The ability of these derivatives to modulate key signaling pathways underscores their potential for the development of novel therapeutics for a multitude of diseases. Further research and development in this area are warranted to fully exploit the therapeutic potential of this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. botanyjournals.com [botanyjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. chemistnotes.com [chemistnotes.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. assaygenie.com [assaygenie.com]
- 22. benchchem.com [benchchem.com]
- 23. bioagilytix.com [bioagilytix.com]
- 24. In vitro α-amylase inhibitory assay [protocols.io]
- 25. 2.4. α‐Amylase inhibition assay [bio-protocol.org]
- 26. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Synthesis and History of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a member of the medicinally significant benzo[b]thiophene family. While a singular discovery paper for this specific ester remains elusive in publicly accessible literature, its synthesis can be understood through established methodologies for related benzo[b]thiophene derivatives. This document consolidates plausible synthetic routes based on existing knowledge and provides a comprehensive overview of its chemical profile and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value |
| CAS Number | 146137-88-4 |
| Molecular Formula | C₁₁H₁₀O₃S |
| Molecular Weight | 222.26 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) |
Plausible Synthetic Pathways and History
The specific historical context of the first synthesis of this compound is not well-documented in readily available scientific literature. However, its synthesis can be inferred from general methods developed for the construction of the benzo[b]thiophene scaffold.
One of the key challenges in the synthesis of 4-substituted benzo[b]thiophenes is achieving regioselectivity, as reactions often yield a mixture of isomers. A notable method that can lead to the formation of the 4-methoxy skeleton is the acid-catalyzed intramolecular cyclization of α-arylthioacetophenones. For instance, a process described for a related compound involves the cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone, which results in a mixture of the 6-methoxy and the desired 4-methoxy benzo[b]thiophene derivatives.[1] This suggests that a similar precursor could be envisioned for the synthesis of the target carboxylic acid or its ester.
Another versatile and widely employed method for the synthesis of benzo[b]thiophene-2-carboxylates is the reaction of a substituted 2-fluorobenzaldehyde with a thioglycolate ester. This approach offers good control over the substitution pattern on the benzene ring.
Based on these established methods, a logical synthetic workflow for the preparation of this compound can be proposed.
References
Structural Analogues of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analogues of 4-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a scaffold of significant interest in medicinal chemistry. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of various derivatives, presenting key data in a structured format to facilitate research and development efforts in this area. Benzo[b]thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1]
Core Structure and Significance
The this compound core represents a privileged scaffold in drug discovery. The methoxy group at the 4-position and the methyl ester at the 2-position of the benzo[b]thiophene ring system are key features that can be readily modified to explore the chemical space and optimize biological activity. The inherent properties of the benzo[b]thiophene nucleus, a bicyclic system containing a benzene ring fused to a thiophene ring, contribute to its diverse pharmacological profile.[1]
Synthesis of Structural Analogues
The synthesis of structural analogues of this compound typically involves multi-step reaction sequences. Common strategies focus on the construction of the benzo[b]thiophene core followed by functional group manipulations at the 2 and 4-positions.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of benzo[b]thiophene analogues, starting from substituted thiophenols or benzaldehydes.
Caption: Generalized synthetic workflow for benzo[b]thiophene analogues.
Key Experimental Protocols
Protocol 1: Synthesis of Substituted Benzo[b]thiophene-2-carboxylic Acids
This protocol describes a common method for the synthesis of the benzo[b]thiophene core followed by carboxylation.
Materials:
-
Substituted 2-mercaptobenzoic acid
-
Ethyl bromoacetate
-
Sodium ethoxide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
S-alkylation: To a solution of substituted 2-mercaptobenzoic acid in ethanol, add sodium ethoxide followed by the dropwise addition of ethyl bromoacetate. Reflux the mixture for 4-6 hours.
-
Cyclization and Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to induce cyclization and saponify the ester.
-
Acidification: After cooling, pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid to precipitate the crude benzo[b]thiophene-2-carboxylic acid.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Protocol 2: Esterification to Methyl Ester
This protocol details the conversion of the carboxylic acid to its corresponding methyl ester.
Materials:
-
Substituted benzo[b]thiophene-2-carboxylic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the benzo[b]thiophene-2-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
-
Purify the product by column chromatography if necessary.
Biological Activities of Structural Analogues
Antimicrobial Activity
Several studies have explored the antimicrobial potential of benzo[b]thiophene derivatives. Analogues with substitutions on the benzene ring and modifications of the ester group have shown promising activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Benzo[b]thiophene Analogues
| Compound ID | R1 (at C4) | R2 (at C2) | Test Organism | MIC (µg/mL) | Reference |
| 1a | OCH₃ | COOCH₃ | Staphylococcus aureus | 16 | [2] |
| 1b | Cl | CONHNH₂ | Staphylococcus aureus | 8 | [2] |
| 1c | F | CONHNH₂ | Escherichia coli | 32 | [2] |
| 1d | NO₂ | COOH | Candida albicans | 64 |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The antiproliferative properties of benzo[b]thiophene analogues have been investigated against various cancer cell lines. Modifications leading to derivatives like carboxamides and hydrazones have demonstrated significant cytotoxic effects.
Table 2: In Vitro Anticancer Activity of Benzo[b]thiophene Analogues
| Compound ID | R1 (at C4) | R2 (at C2) | Cell Line | IC₅₀ (µM) | Reference |
| 2a | OCH₃ | CONH-Ph | MCF-7 (Breast) | 5.2 | |
| 2b | OCH₃ | CONH-(4-Cl-Ph) | HeLa (Cervical) | 2.8 | |
| 2c | H | CONHNH-(2-pyridyl) | A549 (Lung) | 10.5 | [2] |
| 2d | OCH₃ | CO-thiazole | DU-145 (Prostate) | 7.1 |
IC₅₀: Half-maximal Inhibitory Concentration
Structure-Activity Relationship (SAR)
The biological activity of these analogues is significantly influenced by the nature and position of the substituents on the benzo[b]thiophene scaffold.
Key SAR Observations
The following diagram outlines the key structure-activity relationships observed for this class of compounds.
Caption: Structure-Activity Relationship (SAR) summary.
Conclusion
The structural analogues of this compound represent a versatile and promising class of compounds for the development of new therapeutic agents. The synthetic accessibility of this scaffold allows for extensive derivatization, enabling the fine-tuning of its biological properties. The data presented in this guide highlight the potential of these analogues as antimicrobial and anticancer agents and provide a foundation for future drug discovery efforts in this area. Further exploration of the structure-activity relationships, particularly through the synthesis of novel derivatives and comprehensive biological screening, is warranted to unlock the full therapeutic potential of this chemical class.
References
The Benzothiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene, a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features, including aromaticity, lipophilicity, and the presence of a sulfur atom capable of various chemical interactions, make it a versatile template for the design of novel therapeutic agents.[2] This guide provides a comprehensive overview of the benzothiophene core, detailing its synthesis, physicochemical properties, and diverse pharmacological applications. It includes a compilation of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development endeavors.
The benzothiophene nucleus is present in several FDA-approved drugs, demonstrating its clinical significance. Notable examples include Raloxifene , a selective estrogen receptor modulator (SERM) for osteoporosis and breast cancer prevention; Zileuton , a 5-lipoxygenase inhibitor for the treatment of asthma; and Sertaconazole , an antifungal agent.[3][4] The therapeutic success of these drugs has spurred extensive research into the synthesis and biological evaluation of novel benzothiophene derivatives, leading to the discovery of potent agents with anticancer, anti-inflammatory, antimicrobial, and other pharmacological activities.[5][6]
Physicochemical Properties
The benzothiophene scaffold possesses a unique set of physicochemical properties that contribute to its utility in drug design. It is a crystalline solid with a naphthalene-like odor.[4] The key physicochemical properties are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₈H₆S | [4] |
| Molar Mass | 134.20 g/mol | [4] |
| Melting Point | 32 °C | [4] |
| Boiling Point | 221-222 °C | [4] |
| Density | 1.15 g/cm³ | [4] |
The presence of the sulfur atom and the fused aromatic system imparts a degree of lipophilicity that can be modulated by the introduction of various substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthesis of the Benzothiophene Scaffold
A variety of synthetic strategies have been developed to construct the benzothiophene core and its derivatives. These methods can be broadly categorized into cyclization reactions and metal-catalyzed cross-coupling reactions.
General Synthesis Protocol: Palladium-Catalyzed Annulation
One common and versatile method for the synthesis of substituted benzothiophenes involves the palladium-catalyzed annulation of a 2-alkynylthioanisole. This method offers a high degree of control over the substitution pattern of the final product.
Reaction: Starting Materials: A substituted 2-alkynylthioanisole, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., DMF).
Procedure:
-
To a solution of the 2-alkynylthioanisole (1.0 mmol) in DMF (5 mL) in a sealed tube, add the palladium catalyst (0.05 mmol) and the base (2.0 mmol).
-
The reaction mixture is then heated at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired benzothiophene derivative.
Pharmacological Activities and Structure-Activity Relationships (SAR)
Benzothiophene derivatives have demonstrated a wide array of pharmacological activities. The following sections highlight some of the key therapeutic areas where this scaffold has shown significant promise, along with quantitative SAR data for selected examples.
Anticancer Activity
The benzothiophene scaffold is a prominent feature in many potent anticancer agents. These compounds often exert their effects through the inhibition of critical cellular targets such as tubulin and protein kinases.
Quantitative SAR Data for Benzothiophene Analogs with Anticancer Activity
| Compound ID | Target/Mechanism | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| 5 | Tubulin Polymerization Inhibitor | 60 human cancer cell lines | 10.0 - 90.9 nM (GI₅₀) | [7] |
| 6 | Tubulin Polymerization Inhibitor | 60 human cancer cell lines | 21.1 - 98.9 nM (GI₅₀) | [7] |
| 13 | Tubulin Polymerization Inhibitor | 60 human cancer cell lines | 10 - 100 nM (GI₅₀) | [7] |
| 8b | STAT3 Inhibitor | HepG2 | Induces apoptosis | [8] |
| 15 | STAT3 Inhibitor | Various cancer cell lines | 0.33 - 0.75 µM (IC₅₀) | [9] |
| 6o | STAT3 Inhibitor | MDA-MB-231 | Decreases p-STAT3 | [4][10] |
| 16b | Multi-kinase Inhibitor | U87MG | Low IC₅₀ values | [11] |
GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibitory concentration.
Signaling Pathways
Benzothiophene derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Several benzothiophene derivatives have been developed as potent STAT3 inhibitors.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sertaconazole - Wikipedia [en.wikipedia.org]
- 4. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a valuable scaffold in medicinal chemistry and materials science. The described methods are based on established synthetic strategies for benzo[b]thiophene derivatives, offering a comprehensive guide for laboratory preparation.
Introduction
Benzo[b]thiophenes are a significant class of heterocyclic compounds due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of this compound makes it an important intermediate for the synthesis of more complex molecules in drug discovery programs and for the development of novel organic materials. This document outlines a reliable synthetic approach to this target molecule, focusing on a regioselective strategy to yield the desired 4-methoxy isomer.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence. The initial and key step is the construction of the benzo[b]thiophene ring system to form 4-Methoxy-benzo[b]thiophene-2-carboxylic acid. This is followed by a standard esterification reaction to yield the final methyl ester product. The chosen route is designed to ensure regioselectivity and provide a good overall yield.
Caption: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid
This protocol describes the formation of the core benzo[b]thiophene structure through the reaction of 3-methoxythiophenol with a suitable electrophile, followed by intramolecular cyclization.
Experimental Protocol
Materials:
-
3-Methoxythiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 3-bromo-2-oxopropanoate
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Thiolate Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. Carefully add sodium hydride to the THF with stirring. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-methoxythiophenol in anhydrous THF to the sodium hydride suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of methyl 3-bromo-2-oxopropanoate in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Intermediate Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate thioether.
-
Cyclization: Add the crude thioether to polyphosphoric acid in a round-bottom flask.
-
Heat the mixture with vigorous stirring at 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice. The product will precipitate out of the solution.
-
Filter the solid precipitate and wash thoroughly with water until the filtrate is neutral.
-
The crude 4-Methoxy-benzo[b]thiophene-2-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 3-Methoxythiophenol | 1.0 | 140.20 | (user defined) |
| Sodium Hydride (60%) | 1.1 | 24.00 | (calculated) |
| Methyl 3-bromo-2-oxopropanoate | 1.05 | 180.99 | (calculated) |
| Polyphosphoric Acid | - | - | (sufficient amount) |
| Reaction Conditions | Value | ||
| Thiolate Formation Temperature | 0 °C to RT | ||
| Alkylation Temperature | 0 °C to RT | ||
| Cyclization Temperature | 80-90 °C | ||
| Expected Yield | ~60-70% |
Part 2: Synthesis of this compound
This part details the final esterification step to obtain the target molecule. A standard Fischer esterification protocol is provided.
Experimental Protocol
Materials:
-
4-Methoxy-benzo[b]thiophene-2-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-benzo[b]thiophene-2-carboxylic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO2 evolution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude methyl ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 4-Methoxy-benzo[b]thiophene-2-carboxylic acid | 1.0 | 208.24 | (user defined) |
| Methanol | Excess | 32.04 | (as solvent) |
| Sulfuric Acid (concentrated) | Catalytic | 98.08 | (~2-5 mol%) |
| Reaction Conditions | Value | ||
| Temperature | Reflux | ||
| Time | 4-6 hours | ||
| Expected Yield | >90% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: Workflow for the two-step synthesis.
Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potential antimicrobial agents utilizing 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester as a key starting material. The focus is on the synthesis of hydrazide and subsequent acylhydrazone derivatives, a class of compounds that has shown promising antimicrobial activity.
Introduction
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 4-position can modulate the electronic and lipophilic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. This document outlines a synthetic strategy to generate a library of novel antimicrobial candidates based on the 4-Methoxy-benzo[b]thiophene core.
The primary synthetic route involves the conversion of the starting methyl ester to a more reactive hydrazide intermediate. This intermediate can then be readily condensed with a variety of aldehydes to produce a diverse set of acylhydrazone derivatives. This approach allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize antimicrobial potency.
Data Presentation
The antimicrobial activity of benzo[b]thiophene derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes representative MIC values for various benzo[b]thiophene derivatives against common bacterial and fungal strains, providing an indication of the potential efficacy of newly synthesized compounds.
| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |
| Benzo[b]thiophene Acylhydrazones | Staphylococcus aureus | 4 - >256 | [1][2] |
| Methicillin-resistant S. aureus (MRSA) | 4 - >256 | [1][2] | |
| Daptomycin-resistant S. aureus | 4 - >256 | [1][2] | |
| Thiophene Derivatives | Acinetobacter baumannii | 16 - 32 | [3] |
| Escherichia coli | 8 - 32 | [3] | |
| 3-Halobenzo[b]thiophenes | Staphylococcus aureus | 256 - 512 | [4] |
| Bacillus subtilis | 256 | [4] | |
| Escherichia coli | 512 | [4] | |
| Pseudomonas aeruginosa | 512 | [4] |
Experimental Protocols
This section provides detailed protocols for the synthesis of 4-Methoxy-benzo[b]thiophene-2-carbohydrazide and its subsequent conversion to acylhydrazone derivatives.
Protocol 1: Synthesis of 4-Methoxy-benzo[b]thiophene-2-carbohydrazide
This protocol describes the conversion of this compound to its corresponding hydrazide. This reaction is analogous to the synthesis of 4-methoxybenzohydrazide from its methyl ester[5].
Materials:
-
This compound
-
Hydrazine hydrate (80-99%)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of methanol.
-
Add an excess of hydrazine hydrate (approximately 10-20 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol and hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure 4-Methoxy-benzo[b]thiophene-2-carbohydrazide.
Protocol 2: General Procedure for the Synthesis of 4-Methoxy-benzo[b]thiophene-2-acylhydrazone Derivatives
This protocol outlines the condensation reaction between 4-Methoxy-benzo[b]thiophene-2-carbohydrazide and various aldehydes to form the corresponding acylhydrazones.
Materials:
-
4-Methoxy-benzo[b]thiophene-2-carbohydrazide
-
Aromatic or heteroaromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, pyridine-2-carboxaldehyde)
-
Ethanol or Methanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend 1 equivalent of 4-Methoxy-benzo[b]thiophene-2-carbohydrazide in ethanol or methanol.
-
Add a slight excess (1.1 equivalents) of the desired aldehyde to the suspension.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.
-
Wash the collected solid with cold ethanol or methanol to remove any unreacted starting materials.
-
The purified 4-Methoxy-benzo[b]thiophene-2-acylhydrazone derivative can be dried under vacuum.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of the target antimicrobial agents.
Caption: Synthetic workflow for the preparation of antimicrobial acylhydrazones.
Caption: Key structural components influencing antimicrobial activity.
References
- 1. [PDF] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related benzo[b]thiophene derivatives. As of the date of this document, there is no publicly available research specifically detailing the enzyme inhibitory activity of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. The information provided is intended to serve as a scientific guide for investigating the potential of this compound as an enzyme inhibitor.
Introduction
Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Various analogues have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] A recurring mechanism for these biological activities is the inhibition of specific enzymes. Notably, derivatives of benzo[b]thiophene-2-carboxylic acid have been identified as inhibitors of enzymes such as cholinesterases, kinases, and thromboxane A2 synthetase.
The compound, this compound, possesses the core benzo[b]thiophene scaffold with methoxy and methyl ester functional groups. These moieties can influence the compound's pharmacokinetic and pharmacodynamic properties, making it a candidate for investigation as a novel enzyme inhibitor. This document provides a hypothetical framework for exploring its potential inhibitory activities, with a focus on cholinesterases as a primary target, based on the activities of related compounds.[2][4]
Potential Mechanism of Action and Therapeutic Applications
Based on the structure-activity relationships of similar benzo[b]thiophene derivatives, this compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a strategy employed in the symptomatic treatment of Alzheimer's disease.
Hypothesized Signaling Pathway:
Data Presentation
The following tables are templates for recording and summarizing quantitative data from enzyme inhibition assays.
Table 1: In Vitro Cholinesterase Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | AChE | |||
| This compound | BChE | |||
| Donepezil (Reference) | AChE | |||
| Galantamine (Reference) | BChE |
Table 2: Enzyme Kinetics Parameters
| Compound | Substrate Concentration (mM) | Initial Velocity (V₀) (µM/min) |
| This compound | ||
| (Control) |
Experimental Protocols
The following are detailed protocols for key experiments to determine the enzyme inhibitory potential of this compound.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition using Ellman's method.
Materials:
-
This compound
-
Acetylcholinesterase (from Electrophorus electricus)
-
Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and reference inhibitors (e.g., Donepezil for AChE, Galantamine for BChE) in DMSO.
-
Prepare working solutions by diluting the stock solutions with phosphate buffer.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare 10 mM solutions of ATCI and BTCI in deionized water.
-
Prepare enzyme solutions of AChE (0.2 U/mL) and BChE (0.2 U/mL) in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Enzyme Kinetics Study
This protocol is to determine the mode of enzyme inhibition (competitive, non-competitive, or uncompetitive).
Procedure:
-
Perform the cholinesterase inhibition assay as described in Protocol 1.
-
Use a fixed concentration of the inhibitor (e.g., at its IC50 value) and varying concentrations of the substrate (ATCI or BTCI).
-
A control experiment without the inhibitor should be run in parallel.
-
Measure the initial reaction velocities (V₀) for each substrate concentration.
-
Plot the data using Lineweaver-Burk (double reciprocal) plots (1/V₀ vs. 1/[S]) or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
-
Analyze the changes in Km and Vmax to determine the mode of inhibition.
Conclusion
While specific experimental data for this compound as an enzyme inhibitor is not currently available, its structural similarity to other biologically active benzo[b]thiophene derivatives suggests its potential in this area. The provided application notes and protocols offer a comprehensive starting point for researchers to investigate its efficacy, particularly as a cholinesterase inhibitor. Successful validation of this hypothesis could position this compound as a lead for the development of new therapeutic agents.
References
Application Notes and Protocols for the Esterification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The esterification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid is a crucial transformation in medicinal chemistry and materials science, yielding esters that serve as key intermediates in the synthesis of biologically active compounds and functional materials. This document provides detailed protocols for two common and effective esterification methods applicable to this substrate: the Fischer-Speier Esterification and the Steglich Esterification. These methods offer versatility in terms of reaction conditions, from classical acidic catalysis to milder, coupling agent-mediated transformations.
Data Presentation
The following table summarizes typical quantitative data for common esterification methods. Note that these values are based on general procedures and may require optimization for the specific substrate, 4-Methoxy-benzo[b]thiophene-2-carboxylic acid.
| Method | Alcohol (Equivalents) | Catalyst/Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fischer Esterification | Excess (serves as solvent) | H₂SO₄ (catalytic) | Alcohol | Reflux (~78 for EtOH) | 2-4 | 80-95 |
| Steglich Esterification | 1.1 - 1.5 | DCC (1.1), DMAP (0.1-0.2) | Dichloromethane (DCM) | 0 to Room Temp | 2-12 | 85-98 |
Experimental Protocols
Fischer-Speier Esterification
This method involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2][3] The use of excess alcohol shifts the equilibrium towards the formation of the ester.[1][3]
Materials:
-
4-Methoxy-benzo[b]thiophene-2-carboxylic acid
-
Anhydrous Alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 10-20 equivalents or used as the solvent).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution. An ice bath can be used to control the initial exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Steglich Esterification
The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6] This method is particularly useful for substrates that are sensitive to acidic conditions and for the formation of esters from sterically hindered alcohols.[6][7]
Materials:
-
4-Methoxy-benzo[b]thiophene-2-carboxylic acid
-
Alcohol (1.1 - 1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Methoxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.
-
DCC Addition: Cool the solution in an ice bath (0 °C). Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[5]
-
Work-up: Once the reaction is complete, filter off the precipitated DCU using a Buchner funnel.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by column chromatography on silica gel to remove any remaining DCU and other impurities.
Visualizations
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct studies on 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester in cancer research are not extensively documented in current literature, the broader class of 4-methoxy-benzo[b]thiophene derivatives has emerged as a promising scaffold for the development of novel anticancer agents. Research into structurally similar compounds reveals potent antiproliferative activities through mechanisms such as the inhibition of tubulin polymerization, a critical process for cell division. These findings suggest that this compound could serve as a valuable lead compound for further investigation and optimization in oncology drug discovery.
This document provides an overview of the potential applications of this compound and its analogs in cancer research, based on existing data for closely related molecules. Detailed protocols for key experimental assays are also presented to facilitate further investigation.
Putative Mechanism of Action: Tubulin Polymerization Inhibition
Derivatives of 4-methoxy-benzo[b]thiophene have been identified as potent inhibitors of tubulin polymerization.[1][2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2]
Data Presentation: Antiproliferative Activity of 4-Methoxy-benzo[b]thiophene Derivatives
The following table summarizes the in vitro antiproliferative activity (IC50 values) of key 4-methoxy-benzo[b]thiophene derivatives against a panel of human cancer cell lines. It is important to note that these are analogs and not the exact "this compound". The data is adapted from a study on substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives.[1]
| Compound ID | 3-Position Substituent | K562 (Leukemia) | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) |
| 4b | -H | 0.075 µM | 0.099 µM | 0.081 µM | 0.097 µM | 0.088 µM |
| 4g | -CH₃ | 0.016 µM | 0.023 µM | 0.018 µM | 0.021 µM | 0.019 µM |
Data extracted from Pettit, G. R., et al. (2010). Bioorganic & medicinal chemistry, 18(14), 5244–5253.[1]
Experimental Protocols
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., K562, A549, HCT-116, MCF-7, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol 2: Tubulin Polymerization Assay
This protocol describes an in vitro assay to measure the effect of a test compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound at various concentrations
-
Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)
-
Negative control (vehicle, e.g., DMSO)
-
Temperature-controlled spectrophotometer with a plate reader (340 nm)
-
96-well, UV-transparent plates
Procedure:
-
Preparation:
-
Pre-warm the spectrophotometer to 37°C.
-
Prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer on ice.
-
Prepare solutions of the test compound, positive control, and negative control.
-
-
Reaction Mixture:
-
In a 96-well plate on ice, add the following to each well:
-
General tubulin buffer
-
GTP (to a final concentration of 1 mM)
-
Test compound or control
-
Tubulin solution
-
-
-
Initiation of Polymerization:
-
Place the plate in the pre-warmed spectrophotometer.
-
Begin recording the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD at 340 nm) versus time.
-
An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the test compound with the positive and negative controls to determine if the compound inhibits or enhances tubulin polymerization.
-
Conclusion
The 4-methoxy-benzo[b]thiophene scaffold represents a promising starting point for the development of novel anticancer therapeutics. The potent tubulin polymerization inhibitory activity of its derivatives highlights a clear mechanism of action that warrants further investigation. The provided protocols offer a framework for researchers to explore the therapeutic potential of "this compound" and its future analogs. Further studies, including medicinal chemistry optimization to enhance potency and selectivity, as well as in vivo efficacy and toxicity assessments, will be crucial in advancing compounds from this class towards clinical application.
References
- 1. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Methoxy-benzo[b]thiophene-2-carboxylic acid and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides detailed experimental procedures for the synthesis of two key classes of derivatives starting from 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: hydrazides and amides. These protocols are intended to serve as a guide for researchers in the fields of chemical synthesis and drug discovery.
Experimental Workflow
The overall synthetic strategy involves two main pathways originating from the starting methyl ester. The first is a direct conversion to the carbohydrazide. The second pathway is a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by amide coupling with a desired amine.
Caption: Synthetic pathways from this compound.
Protocol 1: Synthesis of 4-Methoxy-benzo[b]thiophene-2-carbohydrazide
This protocol details the conversion of the methyl ester to the corresponding hydrazide, a key intermediate for the synthesis of various heterocyclic compounds and hydrazone derivatives.[1][2]
Materials:
-
This compound
-
Hydrazine hydrate (80-100%)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (15-25 mL per gram of ester), add an excess of hydrazine hydrate (5-10 eq).[3]
-
Heat the reaction mixture to reflux and maintain for 3-12 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the 4-Methoxy-benzo[b]thiophene-2-carbohydrazide.[3]
-
If necessary, the product can be further purified by recrystallization from ethanol.
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4-Methoxy-benzo[b]thiophene-2-carbohydrazide | This compound | Hydrazine Hydrate | Ethanol | 4-12 | 85-95 | TBD |
Protocol 2: Synthesis of N-Substituted-4-methoxy-benzo[b]thiophene-2-carboxamides
This synthesis is a two-step process involving the hydrolysis of the methyl ester to the carboxylic acid, followed by an amide coupling reaction with a primary or secondary amine.
Step 2A: Hydrolysis of this compound
This procedure outlines the saponification of the methyl ester to yield the corresponding carboxylic acid.[4][5]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N or concentrated)
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 or 3:1 ratio).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.[6]
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.[5]
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 2-3 with hydrochloric acid, which will cause the carboxylic acid to precipitate.
-
Collect the solid product by filtration, wash with water, and dry thoroughly. Alternatively, the product can be extracted with ethyl acetate, dried over anhydrous sodium sulfate, and the solvent evaporated to yield 4-Methoxy-benzo[b]thiophene-2-carboxylic acid.[6]
Data Presentation:
| Product | Starting Material | Reagents | Solvent System | Reaction Time (h) | Yield (%) |
| 4-Methoxy-benzo[b]thiophene-2-carboxylic acid | This compound | NaOH or LiOH | MeOH/H₂O | 2-4 | 90-98 |
Step 2B: Amide Coupling
This protocol describes the formation of an amide bond between 4-Methoxy-benzo[b]thiophene-2-carboxylic acid and a desired amine using common coupling reagents.[7][8]
Materials:
-
4-Methoxy-benzo[b]thiophene-2-carboxylic acid
-
Desired primary or secondary amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (AcCN) or Dichloromethane (DCM)
-
Magnetic stirrer
Procedure:
-
To a stirred solution of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq) in acetonitrile, add the desired amine (1.2 eq).
-
To this mixture, add EDC (1.0 eq), HOBt (0.1 eq, catalytic), and DMAP (1.0 eq).[7]
-
Stir the resulting mixture at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the amine used.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-substituted-4-methoxy-benzo[b]thiophene-2-carboxamide.
Data Presentation:
| Product | Starting Material | Coupling Reagents | Amine (R-NH₂) | Solvent | Yield (%) |
| N-Substituted-4-methoxy-benzo[b]thiophene-2-carboxamide | 4-Methoxy-benzo[b]thiophene-2-carboxylic acid | EDC, HOBt, DMAP | e.g., Aniline | Acetonitrile | 60-90 |
Disclaimer: The quantitative data presented in the tables are illustrative and may vary depending on the specific reaction conditions and the nature of the substrates used. It is recommended to optimize the reaction conditions for each specific derivative.
References
- 1. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
"analytical methods for the quantification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester"
Application Notes: Quantification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
Abstract
These application notes provide detailed protocols for the quantitative analysis of this compound, a compound of interest in pharmaceutical research and development. Two validated analytical methods are presented: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and purity assessment, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols cover instrumentation, sample preparation, and data analysis, and include representative performance data to guide researchers.
Method 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials, formulated products, and for purity determination where high sensitivity is not required. The principle is based on the separation of the analyte from impurities on a reversed-phase column, followed by detection using its UV absorbance.
Experimental Protocol: HPLC-UV
1. Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Formic acid (FA), LC-MS grade.
-
This compound reference standard.
-
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 10.0 95 12.0 95 12.1 50 | 15.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the absorbance maximum of the analyte).
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial composition (50:50 ACN:Water).
-
Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates that could clog the column.[1]
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.
Data Presentation: HPLC-UV Method Performance
The following table summarizes the typical performance characteristics of this HPLC-UV method.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualization: HPLC-UV Experimental Workflow
Method 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or serum. It is ideal for pharmacokinetic, toxicokinetic, and metabolism studies. The protocol utilizes Solid Phase Extraction (SPE) for sample cleanup, followed by UHPLC separation and detection by a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2][3]
Experimental Protocol: LC-MS/MS
1. Instrumentation and Reagents
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
SPE Cartridges: Mixed-mode or reversed-phase SPE cartridges (e.g., 30 mg/1 mL).
-
Reagents:
-
Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Water, LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
Ammonium hydroxide, analytical grade.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
-
2. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.
-
Loading: To 100 µL of plasma sample, add the internal standard. Dilute with 400 µL of 4% phosphoric acid in water and load onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a 5% ammonium hydroxide solution in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[4] Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water) for injection.
3. LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Analyte [M+H]⁺ [Fragment 1]⁺ | Internal Standard | [M+H]⁺ | [Fragment]⁺ |
-
Note: Specific ion transitions and collision energies must be optimized by infusing the analyte and internal standard into the mass spectrometer.
-
4. Data Analysis
-
Prepare calibration standards in the same biological matrix (e.g., blank plasma) and process them alongside the samples using the SPE protocol.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the analyte concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Data Presentation: LC-MS/MS Method Performance
The following table summarizes the typical performance characteristics of this LC-MS/MS method.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Matrix Effect | Minimal |
Visualization: LC-MS/MS Experimental Workflow
References
- 1. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 2. Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT OF ANALYTICAL PROCEDURES FOR SCREENING AND QUANTIFICATION OF PSYCHOACTIVE SUBSTANCES IN DIFFERENT BIOLOGICAL MATRICES AND THEIR APPLICATION IN FORENSIC TOXICOLOGY [tesidottorato.depositolegale.it]
- 4. organomation.com [organomation.com]
Application Notes: 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a key building block in the development of novel organic molecules with potential therapeutic applications. This document outlines detailed protocols for the derivatization of this scaffold into key intermediates such as carboxylic acids, amides, and hydrazides, and further into more complex heterocyclic systems.
Introduction
This compound is a valuable starting material in medicinal chemistry and organic synthesis. The benzothiophene core is a prominent scaffold in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer activities. The methoxy substituent at the 4-position and the methyl ester at the 2-position offer strategic points for chemical modification, allowing for the construction of diverse molecular architectures.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₃S | N/A |
| Molecular Weight | 222.26 g/mol | N/A |
| CAS Number | 146137-88-4 | [1] |
| Appearance | Solid | N/A |
Key Synthetic Transformations and Protocols
The following section details key experimental protocols for the transformation of this compound into versatile intermediates.
Hydrolysis to 4-Methoxy-benzo[b]thiophene-2-carboxylic acid
The saponification of the methyl ester is a crucial first step for many subsequent derivatizations, such as amide bond formation.
Experimental Protocol:
A solution of this compound (1.0 eq) in a mixture of ethanol and water is treated with an excess of sodium hydroxide (2.0-4.0 eq). The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is then diluted with water and acidified to a pH of 1-2 with a concentrated acid, such as hydrochloric acid, which precipitates the carboxylic acid. The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.[2]
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| This compound | 1.0 | Ethanol/Water | Reflux | 2-4 h | High |
| Sodium Hydroxide | 2.0-4.0 | - | - | - | - |
Workflow for Hydrolysis:
Caption: Saponification of the methyl ester to the carboxylic acid.
Amide Bond Formation
The resulting carboxylic acid can be coupled with various amines to form a wide range of carboxamides, which are common moieties in bioactive molecules.
Experimental Protocol:
To a solution of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like HBTU (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) are added. The mixture is stirred at room temperature for a short period to activate the carboxylic acid. The desired amine (1.1-1.2 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then typically diluted with an organic solvent and washed successively with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| 4-Methoxy-benzo[b]thiophene-2-carboxylic acid | 1.0 | DCM or DMF | Room Temp. | 2-12 h | Variable |
| Amine | 1.1-1.2 | - | - | - | - |
| HBTU | 1.1 | - | - | - | - |
| TEA or DIPEA | 2.0-3.0 | - | - | - | - |
Workflow for Amide Synthesis:
Caption: Amide synthesis from the carboxylic acid.
Synthesis of 4-Methoxy-benzo[b]thiophene-2-carbohydrazide
Carbohydrazides are key precursors for the synthesis of various five-membered heterocycles, such as oxadiazoles, thiadiazoles, and triazoles.
Experimental Protocol:
To a solution of this compound (1.0 eq) in an alcohol solvent such as ethanol, an excess of hydrazine hydrate (10-20 eq) is added. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid residue is then triturated with a suitable solvent, filtered, and dried to afford the desired carbohydrazide.
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| This compound | 1.0 | Ethanol | Reflux | 4-8 h | Good |
| Hydrazine Hydrate | 10-20 | - | - | - | - |
Workflow for Hydrazide Synthesis:
References
Developing Novel Therapeutics Using the Benzothiophene Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its structural versatility allows for diverse chemical modifications, leading to the development of potent and selective therapeutic agents.[1][3] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on the benzothiophene core, with a focus on anticancer applications.
Biological Activities and Quantitative Data
Benzothiophene derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][4][5][6] Notably, in the field of oncology, several analogs have exhibited potent cytotoxic activity against a range of cancer cell lines.
Anticancer Activity
A number of benzothiophene acrylonitrile analogs have shown remarkable growth inhibition against the NCI-60 panel of human cancer cell lines.[7] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a clinically validated anticancer strategy.[7] Below is a summary of the growth inhibition (GI50) values for selected compounds.
| Compound ID | Derivative Class | Target Cancer Cell Lines | GI50 (nM) | Reference |
| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10.0 - 90.9 | [7] |
| 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 21.1 - 98.9 | [7] |
| 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most NCI-60 cell lines | <10.0 | [7] |
| 17d | Benzo[b]thiophene-diaryl urea | HT-29 (Colon), A549 (Lung) | 5.91 µM, 14.64 µM | [8] |
| B12 | Benzo[b]thiophene-1,1-dioxide | PHGDH expressing cell lines (e.g., MDA-MB-468) | 0.29 µM (IC50) | [9] |
Key Signaling Pathways
Understanding the molecular targets and signaling pathways modulated by benzothiophene derivatives is crucial for rational drug design and development. Two important pathways that have been implicated are the tubulin polymerization pathway and the RhoA/ROCK signaling cascade.
Inhibition of Tubulin Polymerization
Several potent anticancer benzothiophene analogs exert their effect by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[7] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway plays a critical role in cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in cancer progression. Some benzothiophene derivatives have been designed to target components of this pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful development of novel therapeutics. The following sections provide methodologies for the synthesis of benzothiophene derivatives and their evaluation in key biological assays.
General Synthesis of Benzothiophene Acrylonitrile Analogs
This protocol describes a general method for the synthesis of Z-benzothiophene acrylonitrile analogs, which can be subsequently isomerized to the E-isomers.
Workflow:
Materials:
-
Substituted benzo[b]thiophene-carbaldehyde
-
Substituted arylacetonitrile
-
Sodium methoxide solution (e.g., 5% in methanol)
-
Methanol
-
UV lamp (for isomerization)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the benzo[b]thiophene-carbaldehyde and the arylacetonitrile in methanol.
-
Add the sodium methoxide solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the resulting Z-isomer by column chromatography.
-
For the synthesis of the E-isomer, dissolve the purified Z-isomer in methanol and irradiate with UV light while refluxing. Monitor the isomerization by HPLC.
-
Once the desired conversion is achieved, purify the E-isomer using column chromatography.
-
Characterize the final products using NMR and mass spectrometry to confirm their structure and purity.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a valuable tool for identifying and characterizing novel anticancer agents.[10] It evaluates the cytotoxic and/or cytostatic effects of a compound against 60 different human cancer cell lines, representing nine tissue types.
Materials:
-
NCI-60 cell lines
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Test compound (solubilized in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
Protocol:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO2.[10]
-
Time Zero (Tz) Plate: After the 24-hour incubation, fix one set of plates with TCA to determine the cell count at the time of drug addition.[10]
-
Compound Addition: Add the test compound at five different concentrations (typically in 10-fold or ½ log dilutions) to the remaining plates. Include a no-drug control.[10]
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Staining: After 48 hours, terminate the experiment by fixing the cells with TCA. Stain the fixed cells with SRB solution.[10]
-
Measurement: Wash away the unbound dye and solubilize the protein-bound dye with Tris buffer. Measure the absorbance at a suitable wavelength (e.g., 515 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) values are then determined.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[4] The polymerization process is monitored by measuring the increase in turbidity of the solution.[4]
Materials:
-
Purified tubulin (>97% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compound and control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Protocol:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a tubulin solution in general tubulin buffer containing GTP and glycerol. Keep all solutions on ice.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include positive and negative controls.
-
Initiation of Polymerization: Initiate the polymerization by adding the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[11][12]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls. Calculate the IC50 value for inhibition of polymerization.[11]
Conclusion
The benzothiophene core structure continues to be a highly valuable scaffold for the development of novel therapeutics. The protocols and data presented herein provide a foundational resource for researchers working in this exciting area of drug discovery. By leveraging these methodologies, scientists can effectively synthesize, evaluate, and optimize new benzothiophene-based compounds with the potential to address significant unmet medical needs, particularly in the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 3.8. Tubulin Polymerization Assay [bio-protocol.org]
- 6. pnas.org [pnas.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Screening 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester Derivatives for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the initial biological screening of synthesized derivatives of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. The protocols cover preliminary assays for anticancer, antimicrobial, and anti-inflammatory activities.
Introduction
Benzo[b]thiophene scaffolds are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological properties.[1] Derivatives of benzo[b]thiophene have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The functionalization of the this compound core can lead to novel derivatives with enhanced biological activities. These protocols and notes are intended to guide researchers in the initial in vitro evaluation of these novel compounds.
Data Presentation: Biological Activity of Benzo[b]thiophene Derivatives
The following tables summarize the biological activities of various substituted benzo[b]thiophene derivatives as reported in the literature. This data can serve as a reference for expected activity ranges and for structure-activity relationship (SAR) studies of newly synthesized this compound derivatives.
Table 1: Anticancer Activity of Substituted Benzo[b]thiophene Derivatives
| Compound ID | Derivative Structure (Substitution on Benzo[b]thiophene Core) | Cancer Cell Line | IC50 (µM) | Reference |
| BTD-1 | 2-(3',4',5'-trimethoxybenzoyl)-4-methoxy- | K562 | Submicromolar | [4] |
| BTD-2 | 2-(3',4',5'-trimethoxybenzoyl)-6-methoxy- | K562 | Submicromolar | [4] |
| BTD-3 | 2-(3',4',5'-trimethoxybenzoyl)-7-methoxy- | K562 | Submicromolar | [4] |
| BTD-4 | 3-Carboxylic acid 1,1-dioxide derivative (b19) | MDA-MB-231 | Not Specified | [5][6] |
| BTD-5 | Thiophene carboxamide derivative (2b) | Hep3B | 5.46 | [7] |
| BTD-6 | Thiophene carboxamide derivative (2d) | Hep3B | 8.85 | [7] |
Table 2: Antimicrobial Activity of Substituted Benzo[b]thiophene Derivatives
| Compound ID | Derivative Structure (Substitution on Benzo[b]thiophene Core) | Microbial Strain | MIC (µg/mL) | Reference |
| BTD-7 | 2-(1-cyclohexanol)-3-chloro- | Staphylococcus aureus | 16 | [8] |
| BTD-8 | 2-(1-cyclohexanol)-3-bromo- | Staphylococcus aureus | 16 | [8] |
| BTD-9 | 2-(methyl alcohol)-3-chloro- | Bacillus cereus | 128 | [8] |
| BTD-10 | 6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | 4 | [1] |
| BTD-11 | 2-isopropyl carboxamide (2b) | Various Bacteria | Significant Activity | [9] |
| BTD-12 | 2-(piperidin-1-yl)-methanone (3c) | Various Bacteria | Significant Activity | [9] |
Table 3: Anti-inflammatory Activity of Substituted Benzo[b]thiophene Derivatives
| Compound ID | Derivative Structure (Substitution on Benzo[b]thiophene Core) | Assay | Activity | Reference |
| BTD-13 | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (3a) | NO Inhibition in RAW 264.7 cells | 87.07% | [10][11] |
| BTD-14 | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (3b) | NO Inhibition in RAW 264.7 cells | 80.39% | [10][11] |
| BTD-15 | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (2a) | NO Inhibition in RAW 264.7 cells | 78.04% | [10][11] |
| BTD-16 | 3-iodo-2-phenylbenzo[b]thiophene | Reduced NO production in RAW 264.7 cells | Significant Reduction | [3] |
Experimental Protocols
Detailed methodologies for key screening experiments are provided below. These protocols are general and may require optimization for specific derivatives and cell lines or microbial strains.
Anticancer Activity Screening: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a negative control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity Screening: Broth Microdilution Protocol
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[8]
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight.
-
Dilute the culture in broth to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
-
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[10][11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent (for NO measurement)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells and LPS only, and a blank group with cells only.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess Reagent.
-
Incubate for 10-15 minutes at room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.
-
Visualizations: Diagrams of Workflows and Pathways
Experimental Workflow for Biological Screening
Caption: General workflow for the synthesis and biological screening of novel derivatives.
NRF2 Signaling Pathway
Caption: Putative NRF2-mediated anti-inflammatory signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oiccpress.com [oiccpress.com]
- 4. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff.najah.edu [staff.najah.edu]
- 8. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. Our goal is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid and its subsequent esterification.
Problem 1: Low Yield of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid
Possible Causes and Solutions:
| Cause | Solution |
| Poor Regioselectivity in Cyclization: The acid-catalyzed intramolecular cyclization of precursors like α-(3-methoxyphenylthio)-acetophenone derivatives can lead to a mixture of the desired 4-methoxy isomer and the 6-methoxy isomer, reducing the yield of the target compound.[1][2] | 1. Optimize Cyclization Catalyst and Conditions: Experiment with different acid catalysts (e.g., polyphosphoric acid, Lewis acids) and reaction temperatures to favor the formation of the 4-methoxy isomer.[1] 2. Isomer Separation: If a mixture is unavoidable, the isomers can be separated using column chromatography or fractional crystallization.[1][2] |
| Incomplete Cyclization: The cyclization reaction may not go to completion, leaving unreacted starting material. | 1. Increase Reaction Time or Temperature: Monitor the reaction by TLC to determine the optimal reaction time. A moderate increase in temperature may also drive the reaction to completion. 2. Ensure Anhydrous Conditions: Moisture can interfere with acid catalysts. Use anhydrous solvents and reagents. |
| Side Reactions: Decomposition of starting materials or products can occur under harsh acidic conditions or high temperatures. | 1. Milder Reaction Conditions: Explore milder acid catalysts or lower reaction temperatures to minimize degradation. 2. Gradual Addition of Reagents: Adding the acid catalyst slowly to the reaction mixture can help control the reaction and reduce side product formation. |
Problem 2: Low Yield of this compound during Esterification
Possible Causes and Solutions:
| Cause | Solution |
| Equilibrium Limitation in Fischer Esterification: The Fischer esterification is a reversible reaction, and the presence of water can shift the equilibrium back towards the reactants, lowering the ester yield. | 1. Use Excess Methanol: Employing a large excess of methanol can drive the equilibrium towards the product side. 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture. |
| Incomplete Reaction: The esterification reaction may not reach completion within the allotted time. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC. Refluxing for a longer duration or at a slightly higher temperature (if using a co-solvent with methanol) can improve conversion. 2. Optimize Catalyst Loading: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. |
| Steric Hindrance: While less of a concern for a methyl ester, steric bulk on the carboxylic acid can slow down the rate of esterification. | 1. Use a More Reactive Methylating Agent: If Fischer esterification proves inefficient, consider alternative methods such as reaction with diazomethane or methyl iodide under basic conditions. However, these methods require specific safety precautions. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the 4-methoxy-benzo[b]thiophene-2-carboxylic acid core?
A common approach involves the acid-catalyzed intramolecular cyclization of an α-(arylthio)ketone precursor. For instance, the reaction of an α-(3-methoxyphenylthio)acetophenone derivative in the presence of a strong acid like polyphosphoric acid can yield a mixture of 4-methoxy- and 6-methoxy-benzo[b]thiophene derivatives.[1][2] Subsequent functionalization at the 2-position would be required to introduce the carboxylic acid group.
Q2: How can I improve the regioselectivity of the cyclization to favor the 4-methoxy isomer?
Achieving high regioselectivity can be challenging. The electronic and steric effects of the substituents on the aromatic ring influence the position of cyclization. A systematic optimization of the acid catalyst, solvent, and reaction temperature is often necessary to improve the ratio of the desired 4-methoxy isomer.
Q3: What is the most straightforward method for converting the carboxylic acid to its methyl ester?
The Fischer esterification is a widely used and cost-effective method.[3] This involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[3]
Q4: My crude product after esterification is impure. What are the recommended purification methods?
Column chromatography on silica gel is a highly effective method for purifying the methyl ester.[4] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used.[4] Recrystallization from a suitable solvent system can also be an effective purification technique.[4]
Q5: Are there any common side reactions to be aware of during the synthesis?
During the cyclization step, the formation of the undesired 6-methoxy isomer is a common side reaction.[1][2] In the esterification step, incomplete reaction and the presence of residual carboxylic acid are the main concerns. If using harsher methylating agents, potential methylation at other nucleophilic sites on the molecule should be considered.
Experimental Protocols
Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid (Illustrative Two-Step Approach)
This protocol is a generalized representation based on common synthetic strategies for related compounds. Optimization will be necessary for specific substrates.
Step 1: Cyclization to form the 4-Methoxy-benzo[b]thiophene core (Example based on related syntheses)
-
Reaction: Acid-catalyzed intramolecular cyclization of a suitable precursor like 2-(3-methoxyphenylthio)acetaldehyde dimethyl acetal.
-
Procedure:
-
To a stirred solution of the starting acetal in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 4-methoxybenzo[b]thiophene.
-
Step 2: Carboxylation at the 2-position
-
Reaction: Lithiation followed by quenching with carbon dioxide.
-
Procedure:
-
Dissolve the 4-methoxybenzo[b]thiophene in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise.
-
Stir the mixture at low temperature for a specified time to ensure complete lithiation.
-
Bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the mixture to warm to room temperature and quench with water.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-Methoxy-benzo[b]thiophene-2-carboxylic acid.
-
Synthesis of this compound via Fischer Esterification
-
Reaction: Acid-catalyzed esterification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid with methanol.
-
Procedure:
-
In a round-bottom flask, dissolve 4-Methoxy-benzo[b]thiophene-2-carboxylic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude methyl ester by column chromatography on silica gel.
-
Quantitative Data Summary
The following table provides illustrative reaction conditions and yields for the synthesis of related benzothiophene derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Reaction Stage | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Cyclization | α-(3-methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric acid, 85-90 °C | 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene & 6-methoxy isomer mixture | Not specified (3:1 mixture) | [1][2] |
| Esterification | Benzoic acid | Methanol, H₂SO₄ (cat.), Reflux | Methyl benzoate | ~90 | Generic Fischer Esterification |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The chosen solvent is too good a solvent, even at low temperatures.- The solution is not sufficiently saturated.- The presence of significant impurities inhibiting crystal lattice formation. | - Solvent Selection: Experiment with different solvents or solvent mixtures. Good single solvents for benzo[b]thiophene derivatives include ethanol and methanol. Mixed solvent systems like ethyl acetate/hexanes can also be effective.[1] - Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the target compound and attempt to recrystallize again.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.- Pre-purification: If the crude material is very impure, consider a preliminary purification by column chromatography before recrystallization. |
| Product Oiling Out | - The melting point of the compound is below the boiling point of the solvent.- High concentration of impurities depressing the melting point. | - Adjust Solvent System: Add a co-solvent in which the compound is less soluble to lower the overall solvating power of the mixture.- Lower Crystallization Temperature: Ensure the solution cools slowly to room temperature before placing it in a colder environment (e.g., refrigerator or ice bath).- Purify Further: The presence of impurities is a common cause of oiling out. Purify the oil by column chromatography and then attempt recrystallization again. |
| Colored Impurities in Crystals | - Highly colored, minor impurities are co-precipitating with the product. | - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then perform a hot filtration to remove the charcoal before allowing the solution to cool for crystallization.- Multiple Recrystallizations: A second or even third recrystallization may be necessary to remove persistent colored impurities. |
| Low Recovery of Purified Product | - The chosen solvent has a relatively high solubility for the compound even at low temperatures.- Too much solvent was used during the dissolution step.- Premature crystallization during hot filtration. | - Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cooling: Ensure the solution is thoroughly cooled to maximize precipitation before filtration.- Filtration Technique: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Improper column packing. | - Optimize Mobile Phase: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A common starting point for benzo[b]thiophene derivatives is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity and gradually increasing it, often yields the best results. For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.- Sample Load: Do not exceed 1-5% of the silica gel weight for your crude sample.- Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A wet slurry packing method is generally preferred. |
| Compound is Stuck on the Column | - The mobile phase is not polar enough to elute the compound. | - Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound Elutes Too Quickly | - The mobile phase is too polar. | - Decrease Mobile Phase Polarity: Start with a less polar solvent system. For a hexane/ethyl acetate system, decrease the initial percentage of ethyl acetate. |
| Tailing of Spots on TLC/Fractions | - The compound is interacting too strongly with the stationary phase.- The presence of acidic or basic impurities. | - Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help. For basic compounds, adding a small amount of triethylamine or pyridine can improve peak shape.- Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the first purification technique I should try for this compound?
A1: For solid compounds, recrystallization is often a good first choice as it can be quicker and less solvent-intensive than column chromatography, especially if the impurities have significantly different solubilities than the desired product.
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic esters like the target compound, common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes.[1]
Q3: When is column chromatography the better option?
A3: Column chromatography is more suitable for purifying oils or for separating compounds with very similar solubility profiles to the desired product, which are difficult to remove by recrystallization. It is also the preferred method for separating complex mixtures containing multiple components.
Q4: What stationary and mobile phases are recommended for column chromatography of this compound?
A4: Silica gel is the most common stationary phase for compounds of this type. A good starting mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis first. A typical gradient could start from 100% hexanes and gradually increase the proportion of ethyl acetate.
Q5: My purified compound is still not pure according to NMR/LC-MS. What should I do?
A5: If a single purification technique does not yield a product of the desired purity, a combination of methods is often effective. For example, you can perform a column chromatography first to remove the bulk of the impurities, followed by a recrystallization of the resulting product to achieve high purity.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Protocol for Silica Gel Column Chromatography
-
TLC Analysis: Develop a solvent system using TLC that gives the target compound an Rf value of approximately 0.2-0.4 and separates it well from impurities. A common eluent system is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the solvent to drain until it is just level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). This solution can be carefully added directly to the top of the column. Alternatively, for better resolution, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the composition of the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Compound | Purification Method | Solvent System | Purity/Yield | Reference |
| A 2-arylbenzo[b]thiophene derivative | Recrystallization | Hot Ethanol | - | (EP0859770B1) |
| A 2-arylbenzo[b]thiophene sulfoxide | Recrystallization | Ethyl acetate/Heptane | - | (EP0859770B1) |
| Methyl 5-chloro-3-(sulfonyl)thiophene-2-carboxylate derivative | Column Chromatography | Petroleum ether/EtOAc (4:1) | 57% Yield | (Supporting Information - The Royal Society of Chemistry) |
| Methyl 5-bromo-3-(sulfonyl)thiophene-2-carboxylate derivative | Column Chromatography | Petroleum ether/EtOAc (120:1) | 52% Yield | (Supporting Information - The Royal Society of Chemistry) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
"troubleshooting low yield in Friedel-Crafts acylation of benzothiophenes"
Welcome to the technical support center for the Friedel-Crafts acylation of benzothiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during the Friedel-Crafts acylation of benzothiophenes, providing explanations and actionable solutions.
Q1: Why is my reaction yield consistently low?
Low yields in the Friedel-Crafts acylation of benzothiophene can stem from several factors. The most common culprits are related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the reaction will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored Lewis acids.
-
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.
-
Solution: Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. In some cases, a slight excess (e.g., 1.1 equivalents) may be beneficial.
-
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the reactants and products.
-
Solution: The optimal temperature is substrate-dependent. It is advisable to start at a lower temperature (e.g., 0 °C) to control any initial exotherm and then gradually raise it if the reaction is not proceeding. Excessively high temperatures can lead to decomposition and side reactions.
-
Q2: I am getting a mixture of 2-acyl and 3-acyl isomers. How can I improve the regioselectivity?
A mixture of 2- and 3-acylated benzothiophenes is a common issue. The electronic properties of the benzothiophene ring mean that both positions are susceptible to electrophilic attack. Generally, the C3 position is more electron-rich and thermodynamically favored, while the C2 position can be kinetically favored under certain conditions.[1]
-
Understanding the Reactivity: The higher reactivity of the C3 position over the C2 position in the benzothiophene ring often leads to the 3-acyl isomer as the major product.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Lowering the temperature can favor the formation of the more stable thermodynamic product, which is often the 3-acyl isomer.
-
Choice of Solvent: The polarity of the solvent can influence the regioselectivity. For some aromatic systems, non-polar solvents favor kinetic products, while polar solvents favor thermodynamic products. Experiment with solvents like dichloromethane, carbon disulfide, or nitrobenzene.
-
Lewis Acid Selection: While detailed comparative studies on benzothiophenes are limited, the choice of Lewis acid can influence regioselectivity in Friedel-Crafts reactions. Trying different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) may alter the isomer ratio.
-
-
Q3: My reaction is not proceeding to completion, and I observe unreacted starting material. What should I do?
Incomplete conversion can be due to several factors, including insufficient activation of the acylating agent or a deactivated benzothiophene substrate.
-
Check Stoichiometry: Ensure you are using a sufficient amount of the acylating agent and the Lewis acid catalyst.
-
Reaction Time: Some reactions may require longer reaction times to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Purity of Reagents: Impurities in the benzothiophene, acylating agent, or solvent can inhibit the reaction. Use purified reagents and anhydrous solvents.
Q4: Are there common side reactions I should be aware of?
Yes, besides the formation of regioisomers, other side reactions can occur.
-
Polyacylation: While the acyl group is deactivating, preventing further acylation, highly activated benzothiophene substrates could potentially undergo multiple acylations.
-
Decomposition: At higher temperatures, the starting materials or products may decompose, leading to a complex mixture and lower yield.
-
Reaction with Solvent: Some solvents can be acylated under Friedel-Crafts conditions. For example, toluene can be acylated, so it should be completely removed if used in a previous step. Halogenated solvents like dichloromethane are generally preferred.
Data Presentation
The following tables summarize quantitative data for the acylation of benzothiophene under different conditions.
Table 1: Influence of Acylating Agent on Yield and Regioselectivity (Lewis Acid-Free Method)
This table presents the results from a Lewis acid-free acylation of benzothiophene using trifluoroacetic anhydride (TFAA) and phosphoric acid.[1]
| Entry | Carboxylic Acid (Acylating Agent Precursor) | Product(s) | Overall Yield (%) | Ratio (2-acyl : 3-acyl) |
| 1 | Acetic Acid | 2-acetylbenzothiophene & 3-acetylbenzothiophene | 70 | 1:9 |
| 2 | Propionic Acid | 2-propionylbenzothiophene & 3-propionylbenzothiophene | 73 | 1:9 |
| 3 | Butyric Acid | 2-butyrylbenzothiophene & 3-butyrylbenzothiophene | 68 | 1:9 |
| 4 | Valeric Acid | 2-valerylbenzothiophene & 3-valerylbenzothiophene | 67 | 1:3 |
| 5 | Hexanoic Acid | 2-hexanoylbenzothiophene & 3-hexanoylbenzothiophene | 78 | 2:3 |
| 6 | Phenylacetic Acid | 2-phenylacetylbenzothiophene & 3-phenylacetylbenzothiophene | 80 | 1:9 |
| 7 | p-Chlorophenylacetic Acid | 2-(p-chlorophenylacetyl)benzothiophene & 3-(p-chlorophenylacetyl)benzothiophene | 73 | 2:3 |
| 8 | p-Methoxyphenylacetic Acid | 2-(p-methoxyphenylacetyl)benzothiophene & 3-(p-methoxyphenylacetyl)benzothiophene | 75 | 2:3 |
Table 2: General Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
This table provides a general comparison of common Lewis acids. Note that the optimal choice is substrate-dependent, and specific comparative data for benzothiophene is limited.
| Lewis Acid | Relative Activity | Common Solvents | Notes |
| AlCl₃ | High | Dichloromethane, 1,2-Dichloroethane, Carbon Disulfide | Very common, but highly hygroscopic. Stoichiometric amounts are often required. |
| FeCl₃ | Moderate to High | Dichloromethane, Nitrobenzene | Generally less reactive than AlCl₃ but also less sensitive to moisture. |
| SnCl₄ | Moderate | Dichloromethane, 1,2-Dichloroethane | A milder Lewis acid, can sometimes offer better selectivity. |
| BF₃·OEt₂ | Moderate | Dichloromethane, Diethyl Ether | A convenient liquid, but may be less effective for less reactive substrates. |
| ZnCl₂ | Low to Moderate | - | Often requires higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzothiophene using Aluminum Chloride
This protocol is a representative procedure adapted from general Friedel-Crafts acylation methods.[2]
Materials:
-
Benzothiophene
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Benzothiophene: Dissolve benzothiophene (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If necessary, the reaction mixture can be gently heated to drive it to completion.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water and then brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired acylbenzothiophene.
Mandatory Visualizations
Logical Relationship Diagram: Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yields in Friedel-Crafts acylation.
Experimental Workflow Diagram: General Protocol
Caption: A step-by-step workflow for a typical Friedel-Crafts acylation experiment.
Signaling Pathway Diagram: Mechanism of Regioselectivity
References
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Benzothiophene Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzothiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzothiophene derivatives?
A1: The primary synthetic strategies for constructing the benzothiophene core include:
-
Palladium or Copper-Catalyzed Cross-Coupling Reactions: Methods like Sonogashira coupling are frequently used, often involving the reaction of an ortho-substituted halobenzene with a sulfur source.[1]
-
Intramolecular Cyclization: This approach involves the cyclization of precursors such as aryl sulfides or aryl thioacetals.[1] A common example is the electrophilic cyclization of o-alkynyl thioanisoles.[1]
-
Gewald Aminothiophene Synthesis: This is a multicomponent reaction used to prepare highly substituted 2-aminothiophenes, which can serve as precursors for certain benzothiophene derivatives.[1]
Q2: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a low yield. How can I optimize the reaction conditions?
A2: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a common challenge, often stemming from a suboptimal choice of catalyst, co-catalyst (oxidant), solvent, or temperature.[2] A systematic optimization of these parameters is crucial. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the selection of the palladium catalyst and a copper salt as an oxidant significantly influences the yield.[2]
Q3: I am observing a significant amount of homocoupled alkyne byproduct in my Sonogashira reaction. What are the likely causes and how can I minimize it?
A3: The homocoupling of terminal alkynes, known as Glaser coupling, is a frequent side reaction in Sonogashira couplings. This is often catalyzed by the copper co-catalyst in the presence of oxygen. To minimize this byproduct, consider the following:
-
Thoroughly deoxygenate your reaction mixture: Purge the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reactants.[1]
-
Use a reducing atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) can help to mitigate this side reaction.[1]
Q4: I am struggling with poor regioselectivity between C2 and C3 functionalization. How can I achieve selective C3 arylation?
A4: Achieving regioselectivity between the C2 and C3 positions of the benzothiophene core is a common challenge. While the C2 position is often more kinetically favored for functionalization, specific strategies can be employed to favor C3 substitution. One effective method involves using benzothiophene S-oxides as precursors. An "interrupted Pummerer reaction" approach allows for the selective, metal-free delivery of coupling partners like phenols and silanes to the C3 position with high regioselectivity under mild conditions.[3][4]
Q5: My starting materials have low reactivity, leading to poor yields. How can I overcome this?
A5: The reactivity of starting materials is heavily influenced by the electronic properties of the substituents on the aromatic rings. Materials with strong electron-withdrawing groups (e.g., -NO2, -CN) can exhibit low reactivity. To address this, you can try the following:
-
Increase the reaction temperature: Higher temperatures can provide the necessary activation energy. However, be mindful of potential side reactions or decomposition at excessive temperatures.
-
Change the solvent: Polar aprotic solvents like DMF or DMSO can improve the solubility of reactants and facilitate the reaction.
Q6: My crude product is impure. What are the recommended purification methods for benzothiophene derivatives?
A6: Proper purification is essential for obtaining high-purity benzothiophene derivatives. The two most common and effective methods are column chromatography and recrystallization.[2]
-
Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials. Common solvent systems include mixtures of hexane and ethyl acetate.[2]
-
Recrystallization: This method is excellent for purifying solid products. For benzothiophene, dissolving the crude material in an alcohol like isopropyl alcohol, or a mixture of alcohol and water, followed by gradual cooling to precipitate crystals, is an effective technique.[2]
Troubleshooting Guides
Issue 1: Low Product Yield in Palladium-Catalyzed C2-Arylation
This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed C2-arylation of benzothiophene derivatives.
Caption: Systematic workflow for troubleshooting low yields.
Issue 2: Poor Regioselectivity (C2 vs. C3 Functionalization)
This guide addresses the common challenge of controlling regioselectivity during the functionalization of the benzothiophene core.
Caption: Troubleshooting poor regioselectivity.
Data Presentation
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [2]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h. |
Table 2: Optimization of a Domino Synthesis of 3-Amino-2-formyl Benzothiophene
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Water | Room Temp. | 24 | No product |
| 2 | Methanol | Room Temp. | 12 | 75 |
| 3 | Ethanol | Room Temp. | 12 | 72 |
| 4 | Acetone | Room Temp. | 8 | 87 |
| 5 | DMF | Room Temp. | 24 | Trace |
| 6 | DMSO | Room Temp. | 24 | Trace |
| 7 | Acetone/Water (1:1) | Room Temp. | 8 | 92 |
| Reaction conditions: 2-fluoro-5-nitro benzonitrile (1 mmol), 2,5-dihydroxy-1,4-dithiane (1 mmol), sodium bicarbonate (2 mmol) in solvent (10 mL). |
Experimental Protocols
Protocol 1: Gram-Scale Pd-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide[2]
This protocol describes the gram-scale synthesis of 2-phenylbenzo[b]thiophene 1,1-dioxide.
Caption: Experimental workflow for C2-Arylation.
Procedure:
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).[2]
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.[2]
-
Heat the mixture at 100 °C for 20 hours.[2]
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
-
Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.[2]
Protocol 2: General Procedure for Sonogashira Coupling of 3-bromo-7-chloro-1-benzothiophene
This protocol provides a general guideline for the Sonogashira coupling of 3-bromo-7-chloro-1-benzothiophene with a terminal alkyne.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromo-7-chloro-1-benzothiophene (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and copper(I) iodide (0.04-0.10 mmol, 4-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF, 5-10 mL) and an amine base (e.g., triethylamine, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Stir the mixture for a few minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes the synthesis of a tetrahydrobenzothiophene derivative via the Gewald reaction.
Procedure:
-
In a round-bottom flask, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.12 mol), elemental sulfur (0.12 mol), and morpholine (0.15 mol) in ethanol (100 mL).
-
Heat the reaction mixture at 80 °C for 1 hour.
-
After cooling, wash the mixture with brine.
-
Dry the organic layer with anhydrous Na₂SO₄ and remove the solvent by rotary evaporation.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (20/1) eluent to obtain the pure product.
Protocol 4: Purification by Column Chromatography[2]
This protocol provides a general procedure for the purification of benzothiophene derivatives using column chromatography.
Procedure:
-
Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of a low-polarity eluent (e.g., 100% hexane).[2]
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.[2]
-
Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) based on the separation needs.[2]
-
Collect Fractions: Collect the eluate in separate fractions.[2]
-
Analyze Fractions: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).[2]
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.[2]
Protocol 5: Purification by Recrystallization
This protocol details the purification of a solid benzothiophene derivative using recrystallization.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound has low solubility at room temperature but is highly soluble when hot. An isopropyl alcohol-water mixture (5-20% water by weight) is often effective for benzothiophene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to its boiling point with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals completely, for example, by drawing air through the funnel.
References
- 1. Synthesis of 1-Aryl-1,3-dihydrobenzo[c]thiophenes by Acid-Mediated Cyclization of 1-[Aryl(methoxy)methyl]-2-[(tert-butylsulfanyl)methyl]benzenes | Semantic Scholar [semanticscholar.org]
- 2. Benzothiophene synthesis [organic-chemistry.org]
- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Question: We are experiencing significantly lower than expected yields of this compound during our scale-up campaign. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in the synthesis of benzothiophene derivatives during scale-up can often be attributed to several factors. A common synthetic route involves the acid-catalyzed intramolecular cyclization of a precursor like α-(3-methoxyphenylthio)-α-methoxycarbonylacetophenone. Challenges in this process can include incomplete reaction, degradation of starting material or product, and formation of side products.
Optimization Strategies:
-
Reaction Temperature: Precise temperature control is crucial. In acid-catalyzed cyclizations, such as those using polyphosphoric acid, temperatures that are too high can lead to decomposition and byproduct formation, while temperatures that are too low may result in an incomplete reaction. It is recommended to perform small-scale optimization studies to identify the optimal temperature range.
-
Acid Catalyst Concentration: The concentration of the acid catalyst is a critical parameter. On a larger scale, localized overheating can occur during the addition of the catalyst. Ensure slow, controlled addition and efficient stirring to maintain a homogeneous reaction mixture.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as HPLC or TLC. Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may promote the formation of impurities.
-
Purity of Starting Materials: The purity of the starting materials is paramount for a successful scale-up. Impurities can interfere with the reaction and lead to the formation of undesired side products, complicating purification and reducing the overall yield.
Issue 2: Formation of Regioisomeric Impurities
Question: Our scaled-up batches are contaminated with a significant amount of the 6-methoxy regioisomer. How can we improve the regioselectivity of the cyclization reaction?
Answer: The formation of regioisomers is a known challenge in the synthesis of substituted benzothiophenes, particularly with electron-donating groups like a methoxy substituent on the benzene ring. The acid-catalyzed intramolecular cyclization can lead to a mixture of products. For instance, the cyclization of α-(3-methoxyphenylthio)acetophenones can yield both 6-methoxy and 4-methoxy benzothiophenes.[1]
Strategies to Improve Regioselectivity:
-
Choice of Acid Catalyst: The choice of the acid catalyst can influence the regioselectivity of the reaction. While polyphosphoric acid is commonly used, exploring other Lewis or Brønsted acids on a small scale might reveal a more selective catalyst system.
-
Temperature Control: The reaction temperature can impact the ratio of regioisomers. A systematic study of the reaction temperature may identify a range where the formation of the desired 4-methoxy isomer is favored.
-
Purification Strategy: If the formation of the regioisomer cannot be completely suppressed, a robust purification strategy is necessary. Fractional crystallization or preparative chromatography are potential methods to separate the isomers at scale, although these can be costly and time-consuming.
Issue 3: Difficulties in Product Purification
Question: We are facing challenges in purifying this compound at a large scale. What are the recommended purification methods?
Answer: Purification of benzothiophene derivatives on a large scale requires careful consideration of efficiency and scalability.
Recommended Purification Methods:
-
Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds. A systematic screening of solvents is recommended to find a suitable system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Column Chromatography: While highly effective at the lab scale, traditional column chromatography can be challenging and expensive to scale up. If required, consider automated flash chromatography systems designed for larger quantities.
-
Slurry Washes: Treating the crude product with a solvent in which the desired compound is sparingly soluble, while impurities are more soluble, can be an effective preliminary purification step.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A1: A frequently employed method for the synthesis of benzothiophene-2-carboxylates is the oxidative cyclization of o-mercaptocinnamic acids.[2] Another common approach involves the acid-catalyzed intramolecular cyclization of α-(arylthio)acetophenones.[1]
Q2: What are the critical process parameters to monitor during the scale-up of the synthesis?
A2: Key parameters to monitor during scale-up include:
-
Temperature: Ensure consistent and uniform heating.
-
Stirring/Agitation: Maintain efficient mixing to ensure homogeneity.
-
Rate of Reagent Addition: Control the addition rate of catalysts and reagents to avoid localized concentration and temperature gradients.
-
Reaction Progress: Regularly monitor the reaction to determine the optimal endpoint.
Q3: How can we minimize the formation of byproducts during the esterification step?
A3: To minimize byproducts during the methylation of the carboxylic acid, ensure the starting carboxylic acid is as pure as possible. Use of a slight excess of the methylating agent, such as dimethyl sulfate, under controlled pH and temperature conditions can drive the reaction to completion.[3] It is also crucial to effectively quench any remaining methylating agent before workup to prevent unwanted side reactions.
Experimental Protocols
Representative Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic Acid
This protocol is a representative method based on the general synthesis of substituted benzothiophenes and should be optimized for specific laboratory and scale-up conditions.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, place polyphosphoric acid.
-
Reagent Addition: Slowly add α-(3-methoxyphenylthio)glyoxylic acid methyl ester to the reactor with vigorous stirring, maintaining the temperature below a predetermined optimal point.
-
Reaction: Heat the mixture to the optimized temperature and hold for the required reaction time, monitoring the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture and carefully quench by adding it to ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methoxy-benzo[b]thiophene-2-carboxylic acid.
Esterification to this compound
-
Dissolution: Dissolve the crude 4-Methoxy-benzo[b]thiophene-2-carboxylic acid in a suitable solvent such as acetone or methanol.
-
Base and Methylating Agent Addition: Add a base (e.g., potassium carbonate) followed by the dropwise addition of a methylating agent (e.g., dimethyl sulfate).
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.
-
Workup: After cooling, filter off the base and concentrate the solvent. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer and concentrate to give the crude methyl ester, which can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of Cyclization Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Polyphosphoric Acid | Eaton's Reagent | Methanesulfonic Acid |
| Temperature | 80 °C | 80 °C | 90 °C |
| Reaction Time | 4 hours | 4 hours | 3 hours |
| Yield (%) | 65 | 72 | 75 |
| 4-MeO:6-MeO Ratio | 3:1 | 4:1 | 3.5:1 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Key parameters influencing reaction yield and purity.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the purification of crude 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities can include:
-
Unreacted Starting Materials: Such as substituted 2-mercaptobenzoic acids or their esters, and substituted propiolates or acrylates.
-
Isomeric Byproducts: Depending on the cyclization strategy, regioisomers of the desired product may form. For instance, in reactions involving intramolecular cyclization, the formation of a 6-methoxy isomer in addition to the desired 4-methoxy product can occur.[1]
-
Over-alkylated or Under-alkylated Species: If methylation is a step in your synthesis, you may have the corresponding carboxylic acid (under-methylated) or other undesired methylation products.
-
Sulfur-related Impurities: If elemental sulfur is used, polysulfides or other sulfur byproducts might be present.
-
Solvent and Reagent Residues: Residual solvents, bases (like triethylamine), or catalysts used in the reaction.
Q2: What is the expected physical appearance and melting point of pure this compound?
A2: Pure this compound is expected to be a solid at room temperature. While a specific melting point for this exact compound is not consistently reported in publicly available literature, related benzo[b]thiophene derivatives are crystalline solids.[1] A sharp melting point range is a good indicator of high purity. Significant deviation from a sharp melting point suggests the presence of impurities.
Q3: Which analytical techniques are best for assessing the purity of my product?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Thin Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your crude mixture and to determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the desired product and characterize the structure of impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying impurities.
-
Melting Point Analysis: A sharp and narrow melting range is indicative of a pure compound.
Troubleshooting Purification
Issue 1: My crude product is an oil and won't crystallize.
Possible Cause:
-
High concentration of impurities depressing the melting point.
-
Residual solvent.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is expected to have low solubility (e.g., hexanes, diethyl ether, or a mixture). This can sometimes induce crystallization of the product while dissolving oily impurities.
-
Column Chromatography: If trituration fails, purification by column chromatography is the most effective method to remove a wide range of impurities.
Issue 2: I am having difficulty separating my product from an impurity by column chromatography.
Possible Cause:
-
The impurity has a very similar polarity to the product.
-
The chosen solvent system is not optimal.
Troubleshooting Steps:
-
TLC Optimization: Systematically screen a range of solvent systems with varying polarities using TLC. A good solvent system should give your product an Rf value of 0.2-0.4 and show clear separation from the impurity.
-
Solvent System Modification:
-
For non-polar impurities, start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
For more polar impurities, consider using a different solvent system altogether, for example, dichloromethane/methanol.
-
-
Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase such as alumina (basic or neutral) or reverse-phase silica.
Issue 3: My recrystallization attempt resulted in poor recovery or no crystals.
Possible Cause:
-
The chosen solvent or solvent system is not suitable.
-
The solution was not sufficiently saturated.
-
Cooling was too rapid, leading to precipitation instead of crystallization.
Troubleshooting Steps:
-
Solvent Selection:
-
An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
For aromatic esters like the target molecule, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/heptane or ethanol/water.
-
-
Optimize Saturation:
-
Use the minimum amount of hot solvent to fully dissolve the crude product.
-
If using a two-solvent system (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
-
Controlled Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Quantitative Data Summary
| Parameter | Recommended Solvents/Conditions | Expected Purity | Notes |
| Column Chromatography | Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate gradient (e.g., starting from 95:5) | >98% | Ideal for removing impurities with different polarities. |
| Recrystallization | Ethanol, Methanol, or Ethyl Acetate/Heptane | >99% (if starting material is relatively clean) | Good for removing minor impurities and obtaining a highly crystalline product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and elute with various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the product an Rf of ~0.3 and good separation from impurities.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent identified in the TLC analysis. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring a flat and stable bed.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Collect fractions and monitor the elution of the product by TLC. Gradually increase the polarity of the eluent as needed to elute the product.
-
Fraction Analysis and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection Test: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot recrystallization solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
"alternative catalysts for the synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, with a focus on alternative catalytic methods.
Frequently Asked Questions (FAQs)
Q1: What are the main alternative catalytic strategies for synthesizing the this compound core?
A1: Traditional methods for benzothiophene synthesis can have limitations. Modern alternative catalytic strategies that offer milder conditions, higher efficiency, and greater functional group tolerance include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are versatile methods that typically involve the coupling of an ortho-substituted halobenzene with a sulfur source. For the target molecule, this could involve intramolecular cyclization of a suitable precursor.
-
Copper-Catalyzed Synthesis: Copper catalysts offer a more economical and environmentally friendly alternative to palladium for C-S bond formation, a key step in benzothiophene synthesis.[1]
-
Visible-Light Photocatalysis: This emerging technique uses organic dyes, such as eosin Y, and visible light to promote the reaction, avoiding the need for transition metals and often proceeding at room temperature.[2][3][4][5]
Q2: My palladium-catalyzed synthesis is resulting in a low yield. What are the common causes and how can I optimize the reaction?
A2: Low yields in palladium-catalyzed reactions for benzothiophene synthesis are a frequent issue.[6] Key factors to investigate include the choice of catalyst, oxidant, solvent, and temperature. For C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100°C has been shown to be effective.[6][7] It is crucial to systematically optimize these parameters for your specific substrate.
Q3: I am observing poor regioselectivity in my synthesis. How can I control the formation of the desired isomer?
A3: Regioselectivity is a common challenge in the functionalization of benzothiophenes. Cyclization reactions are generally preferred over direct arylation of the benzothiophene core as they typically yield a single regioisomer.[3] For photocatalytic methods, the reaction of o-methylthio-arenediazonium salts with alkynes has been shown to produce substituted benzothiophenes regioselectively.[2][3][4][5]
Q4: What are some effective purification methods for my crude this compound?
A4: Achieving high purity is essential for subsequent applications. The two most recommended purification techniques are:
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A typical stationary phase is silica gel, with a gradient elution system of hexane and ethyl acetate.[6]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Copper-Catalyzed Synthesis
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a fresh source of the copper catalyst (e.g., CuI, Cu(OAc)₂). Ensure the catalyst is not oxidized. |
| Ligand Issues | If using a ligand (e.g., 1,10-phenanthroline), ensure it is pure and used in the correct stoichiometric ratio. |
| Inadequate Base | The choice and amount of base can be critical. Screen different organic or inorganic bases (e.g., n-Pr₃N, K₂CO₃). |
| Reaction Temperature | The reaction may require higher temperatures to proceed. Incrementally increase the temperature and monitor the reaction progress by TLC. |
| Poor Quality Starting Materials | Verify the purity of your starting materials, as impurities can poison the catalyst. |
Issue 2: Side Product Formation in Photocatalytic Synthesis
| Potential Cause | Troubleshooting Step |
| Over-irradiation | Reduce the reaction time or the intensity of the light source. Monitor the reaction closely to stop it once the starting material is consumed. |
| Oxygen Contamination | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) as oxygen can interfere with radical pathways. |
| Incorrect Solvent | The choice of solvent can influence the reaction pathway. Screen different solvents (e.g., DMSO, acetonitrile) to find the optimal one for your specific reaction. |
| Unstable Diazonium Salt | Prepare the diazonium salt fresh before use and handle it at low temperatures to prevent decomposition. |
Data Presentation: Comparison of Alternative Catalytic Systems
The following table summarizes typical reaction conditions and reported yields for the synthesis of substituted benzothiophenes using alternative catalysts. Note that these are for related structures and optimization will be required for the synthesis of this compound.
| Catalyst System | Catalyst | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Palladium-Catalyzed | Pd(OAc)₂ (10 mol%) | Pyridine (3.0 equiv) | - | DMSO | 100 | 20 | up to 87 |
| Copper-Catalyzed | CuI | 1,10-phen | n-Pr₃N | - | - | - | Good |
| Visible-Light Photocatalysis | Eosin Y (0.05 equiv) | - | - | DMSO | Room Temp. | 36 | up to 85 |
Experimental Protocols
General Protocol for Copper-Catalyzed Synthesis of Benzothiophenes
This is a general procedure that can be adapted for the synthesis of this compound.
-
To a reaction vessel, add the appropriate (2-iodobenzyl)triphenylphosphonium bromide precursor, thiocarboxylic acid, CuI, and 1,10-phenanthroline.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the solvent and n-Pr₃N as the base.
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Visible-Light Photocatalytic Synthesis of Benzothiophenes
This protocol is based on the synthesis of substituted benzothiophenes using eosin Y as a photocatalyst and can be adapted for the target molecule.[3]
-
In a reaction tube, dissolve the o-methylthio-arenediazonium salt and the corresponding alkyne in DMSO.
-
Add eosin Y (0.05 equivalents) to the solution.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Place the reaction tube in front of a green LED lamp and stir at room temperature for 36 hours.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for catalyzed synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. Visible Light Photocatalytic Synthesis of Benzothiophenes [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
"preventing decomposition of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester during reaction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and solutions.
Issue 1: Unexpected formation of a more polar byproduct, insoluble in common organic solvents.
-
Question: During my reaction, I've observed the formation of a significant amount of a white solid that is poorly soluble in solvents like dichloromethane and ethyl acetate. What could this be and how can I avoid it?
-
Possible Cause: This is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-Methoxy-benzo[b]thiophene-2-carboxylic acid. Carboxylic acids are generally more polar and less soluble in non-polar organic solvents than their corresponding esters. This hydrolysis can be catalyzed by acidic or basic conditions, even trace amounts of water in the reaction mixture can contribute.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Control pH: If the reaction is not intended to be under acidic or basic conditions, ensure all reagents are neutral. If an acid or base is required for the main reaction, consider if a milder alternative could be used.
-
Purification: If hydrolysis has already occurred, the carboxylic acid can often be separated from the desired ester by an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic component.
-
Issue 2: Formation of a product with a lower molecular weight and loss of the methoxy group signal in NMR.
-
Question: My reaction has resulted in a product where the mass spectrometry data indicates a loss of a methyl group, and the characteristic methoxy signal around 3.9 ppm is absent in the 1H NMR spectrum. What is happening?
-
Possible Cause: This points towards the demethylation of the 4-methoxy group to yield a phenolic compound. This is a common side reaction for methoxy-substituted aromatic compounds, especially in the presence of strong Lewis acids (e.g., AlCl3, BBr3) or strong protic acids at elevated temperatures.
-
Troubleshooting Steps:
-
Avoid Strong Lewis Acids: If the reaction protocol involves a Lewis acid, consider using a milder one or a different synthetic strategy that avoids such reagents.
-
Temperature Control: If high temperatures are necessary, carefully monitor and control the reaction temperature to minimize demethylation.
-
Alternative Reagents: In some cases, using reagents like triethylamine has been shown to induce demethylation, so careful selection of bases is also important.[1]
-
Issue 3: Observation of products with incorporated oxygen atoms on the thiophene ring.
-
Question: My mass spectrometry results show unexpected peaks corresponding to the addition of one or two oxygen atoms to my starting material. What could be the cause?
-
Possible Cause: The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation , leading to the formation of the corresponding sulfoxide and sulfone.[2][3] This can occur in the presence of oxidizing agents, or even with atmospheric oxygen under certain conditions, especially at elevated temperatures or in the presence of metal catalysts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Scrutinize the reaction components to ensure no intentional or unintentional oxidizing agents are present. If an oxidation is part of a subsequent step, ensure the current reaction goes to completion before introducing the oxidant.
-
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The three primary decomposition pathways are:
-
Hydrolysis of the methyl ester to the carboxylic acid.
-
Demethylation of the 4-methoxy group to a phenol.
-
Oxidation of the thiophene sulfur atom to a sulfoxide or sulfone.
The following diagram illustrates these potential decomposition routes.
Caption: Major decomposition pathways for the target molecule.
Q2: How can I prevent hydrolysis of the methyl ester during a reaction?
A2: To prevent hydrolysis, it is crucial to maintain anhydrous and neutral conditions. A detailed protocol is provided below.
Q3: Are there mild conditions for ester hydrolysis if I intentionally want to form the carboxylic acid?
A3: Yes, mild hydrolysis can be achieved using lithium salts (e.g., LiBr) in the presence of an amine base like triethylamine in a wet solvent.[4] Alternatively, using sodium hydroxide in a non-aqueous medium such as a methanol/dichloromethane mixture can also effect mild hydrolysis.[5][6]
Q4: What is the best way to protect the thiophene ring from oxidation?
A4: The most effective way is to exclude oxygen and other oxidizing agents from the reaction. Performing reactions under a blanket of inert gas like nitrogen or argon is a standard and effective technique.
Experimental Protocols
Protocol 1: General Procedure for Reactions Requiring Anhydrous and Inert Conditions
This protocol is designed to minimize the risk of hydrolysis and oxidation.
-
Glassware Preparation: All glassware (flasks, condensers, dropping funnels, etc.) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the glassware while still warm and immediately place it under a positive pressure of dry nitrogen or argon. Use a bubbler to monitor the gas flow.
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased as anhydrous grade and stored over molecular sieves.
-
Liquid reagents should be added via syringe through a rubber septum.
-
Solid reagents should be dried in a vacuum oven and added under a positive flow of inert gas.
-
-
Reaction Execution:
-
Dissolve the this compound in the anhydrous solvent under the inert atmosphere.
-
Add other reagents dropwise or in portions at the desired temperature.
-
Maintain the inert atmosphere throughout the entire reaction and workup process until aqueous solutions are intentionally added.
-
The following workflow diagram outlines the key steps for preventing decomposition.
Caption: Workflow for preventing decomposition during reactions.
Data Presentation
The following table summarizes the potential decomposition pathways and the key conditions that promote them, along with preventative measures.
| Decomposition Pathway | Triggering Conditions | Preventative Measures | Key Reagents to Avoid (if possible) |
| Ester Hydrolysis | Acidic or basic conditions, presence of water. | Use anhydrous solvents, maintain neutral pH, inert atmosphere. | Strong acids (e.g., HCl, H₂SO₄), strong bases (e.g., NaOH, KOH). |
| Demethylation | Strong Lewis acids, high temperatures. | Use mild Lewis acids if necessary, control temperature. | BBr₃, AlCl₃, high concentrations of strong protic acids. |
| Thiophene Oxidation | Presence of oxidizing agents, atmospheric oxygen at high temperatures. | Inert atmosphere, degassed solvents. | m-CPBA, H₂O₂, KMnO₄, atmospheric O₂ at elevated temperatures. |
References
- 1. Et3N-induced demethylation-annulation of 3-alkynyl-4-methoxy-2-pyridones and structurally related compounds in the synthesis of furan-fused heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purifying 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in my crude product?
Common impurities can include:
-
Starting materials: Unreacted reagents from the synthesis.
-
Side products: Products from competing reactions.
-
Regioisomers: A significant potential impurity is the isomeric 6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, which can form during synthesis and may co-precipitate with the desired product.[1][2]
-
Solvents: Residual solvents from the reaction or initial work-up.
Q3: How do I choose the best recrystallization solvent?
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For benzo[b]thiophene derivatives, common solvents to test include ethanol, ethyl acetate, methanol, or a mixture of solvents like ethanol/water or ethyl acetate/heptane.[1][3][4][5] A rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[6]
Q4: When should I opt for column chromatography instead of recrystallization?
Column chromatography is preferred when:
-
Recrystallization fails to remove impurities effectively.
-
Impurities have very similar solubility profiles to the desired product.
-
Multiple impurities are present.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Purity After Recrystallization
Symptom: The melting point of the recrystallized product is broad, or analytical data (e.g., NMR, HPLC) shows significant impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The solvent may be too good at dissolving the compound at low temperatures or not effective at leaving impurities in the solution. Solution: Experiment with different solvents or solvent mixtures. Good starting points for benzo[b]thiophene derivatives include ethanol, ethyl acetate, or mixtures like ethanol/water.[3][4][5] |
| Presence of Regioisomers | The 6-methoxy isomer may have very similar solubility properties, making separation by recrystallization difficult.[1][2] Solution: Attempt fractional crystallization or, more effectively, purify the material using column chromatography. |
| Oiling Out | The compound separates as a liquid instead of crystals. Solution: Try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly. |
| Incomplete Removal of Insoluble Impurities | Solid impurities were not fully removed before crystallization. Solution: Perform a hot filtration step to remove any insoluble material before allowing the solution to cool. |
Issue 2: Difficulty in Separating Compounds by Column Chromatography
Symptom: Fractions collected from the column show a mixture of the desired product and impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Eluent System | The polarity of the eluent may be too high or too low, resulting in poor separation. Solution: Optimize the eluent system using thin-layer chromatography (TLC) first. For similar compounds, mixtures of ethyl acetate and a non-polar solvent like light petroleum or hexane are effective. A common starting ratio is 1:9 (ethyl acetate:light petroleum).[7] |
| Column Overloading | Too much crude material was loaded onto the column. Solution: Use a larger column or load a smaller amount of the crude product. |
| Poor Column Packing | The column was not packed uniformly, leading to channeling. Solution: Ensure the silica gel is packed evenly without any air bubbles or cracks. |
| Co-eluting Impurities | An impurity has a very similar polarity to the product. Solution: Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Protocols
Protocol 1: Recrystallization
This is a general procedure and may require optimization for your specific sample.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate).
-
Dissolution: Heat the test tube gently (e.g., in a warm water bath) and add more solvent dropwise until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent is found, dissolve the bulk of your crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
This is a general procedure and should be optimized using TLC first.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various eluent systems (e.g., different ratios of ethyl acetate/hexane) to find a system that gives good separation between the desired product and impurities (aim for an Rf value of ~0.3 for the product).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% (if successful) | Simple, inexpensive, good for removing small amounts of impurities with different solubility. | May not be effective for separating isomers or impurities with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | >99% | Highly effective for separating a wide range of impurities, including isomers; scalable. | More time-consuming, requires larger volumes of solvent, more complex setup. |
Visualizations
Caption: General purification workflow.
Caption: Decision tree for troubleshooting.
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 3. 3-Methoxybenzo[b]thiophene-2-carboxylic acid|CAS 19354-50-8 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
Unveiling the Biological Potential: A Comparative Analysis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester and Its Analogues
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a detailed comparison of the biological activities of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester and its analogues, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data from various studies, offering a comprehensive overview for future research and development.
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of various substituents onto the benzo[b]thiophene core allows for the fine-tuning of its pharmacological profile. This guide specifically delves into the biological landscape of this compound and compares it with its structural analogues.
Anticancer Activity: A Tale of Substitution and Potency
Several studies have highlighted the potential of benzo[b]thiophene derivatives as anticancer agents, often by interfering with tubulin polymerization, a critical process in cell division.[3][4] The substitution pattern on the benzo[b]thiophene ring plays a crucial role in determining the cytotoxic potency of these compounds.
A study on substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives revealed that the position of the methoxy group significantly impacts antiproliferative activity. For instance, in a 3-methyl series, compounds with a methoxy group at the C-4, C-6, and C-7 positions were approximately 20 times more active than the C-5 methoxy isomer.[4] The most potent compound in this series, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g), exhibited impressive IC50 values in the nanomolar range against a panel of cancer cell lines.[4]
Another study on benzothiophene acrylonitrile analogs, designed to resemble combretastatin A-4, a known tubulin inhibitor, also demonstrated potent anticancer activity.[3] Compounds like Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) showed significant growth inhibition in a majority of the 60 human cancer cell lines screened, with GI50 values as low as 10.0 nM.[3]
The following table summarizes the anticancer activity of selected benzo[b]thiophene analogues.
| Compound/Analogue | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g) | L1210 | IC50 | 19 nM | [4] |
| FM3A | IC50 | 23 nM | [4] | |
| Molt/4 | IC50 | 18 nM | [4] | |
| CEM | IC50 | 19 nM | [4] | |
| HeLa | IC50 | 16 nM | [4] | |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) | NCI-60 Panel (various) | GI50 | 10.0 nM - 90.9 nM | [3] |
| [3-ferrocenyl-6-methoxybenzo[b]thiophen-2-yl][4-(piperazin-1-yl)methylphenyl]methanone (Compound 13) | Human tumor cell lines | IC50 | Low-micromolar range | [5] |
Antimicrobial Activity: Targeting Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria and fungi has created an urgent need for novel antimicrobial agents. Benzo[b]thiophene derivatives have shown promise in this area, with their activity being dependent on the specific substitutions on the core structure.[6][7]
A study investigating benzo[b]thiophene acylhydrazones identified several compounds with significant activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[6] Notably, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains.[6]
Another research effort focused on tetrahydrobenzo[b]thiophene derivatives and their antibacterial properties.[8] The majority of the synthesized compounds exhibited good potency against both Gram-positive and Gram-negative bacteria. For example, one of the most active compounds displayed an MIC value of 1.11 μM against E. coli.[8]
The table below presents the antimicrobial activity of representative benzo[b]thiophene analogues.
| Compound/Analogue | Microorganism | Activity Metric | Value | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (3 strains) | MIC | 4 µg/mL | [6] |
| Tetrahydrobenzothiophene derivative (Compound 3b) | Escherichia coli | MIC | 1.11 µM | [8] |
| Pseudomonas aeruginosa | MIC | 1.00 µM | [8] | |
| 3-chloro-2-(methyl alcohol)benzo[b]thiophene (Compound 19) | Bacillus cereus | MIC | 128 µg/mL | [9] |
| Candida albicans | MIC | 128 µg/mL | [9] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key biological assays cited.
Anticancer Cell Viability (MTT Assay)[10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzo[b]thiophene derivative. A vehicle control (e.g., DMSO) is also included. The plates are incubated for an additional 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[8][10]
-
Compound Preparation: A serial dilution of the benzo[b]thiophene derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Bacterial Inoculation: A standardized inoculum of the test bacterium (adjusted to a specific McFarland standard) is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many benzo[b]thiophene derivatives is attributed to their ability to inhibit tubulin polymerization.[3][4] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[4]
In the context of antimicrobial activity, the precise mechanisms of action for many benzo[b]thiophene derivatives are still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.
This comparative guide consolidates available data to provide a clearer picture of the biological potential of this compound and its analogues. The presented information underscores the importance of the benzo[b]thiophene scaffold in the design of novel therapeutic agents and provides a solid foundation for further research in this exciting field.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of different synthetic methods for benzothiophenes"
A Comparative Guide to the Synthetic Methods of Benzothiophenes
Benzothiophene and its derivatives are a cornerstone in medicinal chemistry and materials science.[1] This heterocyclic scaffold is present in a range of pharmaceuticals, including the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole.[2][3] Given their significance, a multitude of synthetic strategies have been developed to construct the benzothiophene core.[4][5]
This guide provides a comparative analysis of prominent and emerging synthetic methods for benzothiophene derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into transition-metal-catalyzed reactions, metal-free alternatives, and modern photocatalytic approaches, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate objective comparison.
Transition-Metal-Catalyzed Annulation and Cyclization
Transition-metal catalysis is a powerful and widely used strategy for synthesizing benzothiophenes, offering high efficiency and functional group tolerance.[5] These methods often involve the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds through various catalytic cycles.
A common approach involves the coupling of an ortho-functionalized arene with a sulfur source and an alkyne.[6] Palladium, copper, and rhodium are frequently employed catalysts. For instance, rhodium complexes can efficiently catalyze the cleavage of S-S bonds and promote the three-component coupling of arylboronic acids, alkynes, and elemental sulfur to form benzothiophenes.[7] Another strategy is the palladium-catalyzed thiolative cyclization of ortho-alkynylaryl bromides.[6]
Caption: General workflow for Palladium-catalyzed benzothiophene synthesis.
Table 1: Comparison of Transition-Metal-Catalyzed Methods
| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield | Reference |
| Rh-catalyzed 3-component | Arylboronic acid, Alkyne, Elemental Sulfur (S8) | [Rh(cod)Cl]2 / dppf | Toluene, 120 °C, 24h | Good | [7] |
| CuI-catalyzed Thiolation | 2-Bromo alkynylbenzene, Sodium sulfide | CuI / TMEDA | DMF, 100 °C, 12h | Good | [8] |
| Pd-catalyzed C-H Arylation | Benzothiophene, Aryl bromide | Pd(OAc)2 / SPhos | LiO-t-Bu, Dioxane, 110°C | Moderate | [8] |
| Pd-catalyzed Cyclization | o-Alkynylaryl bromide, Potassium thioacetate | Pd(PPh3)4 / Cs2CO3 | DMF, 80 °C | High | [6] |
Experimental Protocol: Copper-Catalyzed Thiolation Annulation
This protocol is adapted from the synthesis of 2-substituted benzo[b]thiophenes as described in the literature.[8]
-
Materials: A flame-dried Schlenk tube is charged with 2-bromo alkynylbenzene (0.5 mmol, 1.0 equiv.), sodium sulfide (Na2S) (0.75 mmol, 1.5 equiv.), Copper(I) iodide (CuI) (0.05 mmol, 10 mol %), and N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (0.1 mmol, 20 mol %).
-
Solvent Addition: Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL) is added to the tube under an argon atmosphere.
-
Reaction: The mixture is sealed and stirred at 100 °C for 12 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted benzo[b]thiophene.
Metal-Free Synthetic Approaches
While effective, transition-metal catalysts can be costly and may require removal from the final product, which is a critical consideration in drug development. This has spurred the development of metal-free synthetic routes.[9] These methods often rely on electrophilic cyclization, radical-mediated processes, or base-promoted rearrangements.[8][10]
An example is the iodine-catalyzed cascade reaction between substituted thiophenols and alkynes, which proceeds under solvent-free conditions to yield benzothiophene derivatives.[8] Another approach is the base-promoted propargyl–allenyl rearrangement followed by cyclization.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Chemistry-Synthesis of Benzothiophene | PDF [slideshare.net]
- 4. Recent Progress in the Synthesis of Benzo[b]thiophene [ouci.dntb.gov.ua]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration [beilstein-journals.org]
Validating the Mechanism of Action of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical mechanism of action of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester as a tubulin polymerization inhibitor. Its performance is benchmarked against well-characterized microtubule-targeting agents, supported by illustrative experimental data and detailed protocols.
Introduction to Microtubule Dynamics as a Therapeutic Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton. They play a pivotal role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for proper chromosome segregation. Disruption of this delicate equilibrium is a clinically validated and effective strategy in cancer therapy.
Microtubule-targeting agents are broadly classified into two major categories:
-
Microtubule Destabilizing Agents (e.g., Colchicine, Combretastatins, Vinca Alkaloids): These compounds inhibit the polymerization of tubulin, leading to a net depolymerization of microtubules. This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase and subsequently inducing apoptosis.
-
Microtubule Stabilizing Agents (e.g., Paclitaxel): These agents bind to polymerized microtubules, preventing their depolymerization. This "freezing" of the microtubule dynamics also leads to a G2/M arrest and apoptosis.
This guide will explore the hypothetical activity of this compound as a microtubule destabilizing agent, comparing its potential efficacy with established compounds.
Comparative Analysis of Microtubule-Targeting Agents
The following tables summarize the hypothetical performance of this compound in key assays, alongside data for well-established microtubule-targeting agents.
Data Presentation
Table 1: In Vitro Tubulin Polymerization Assay
This table compares the half-maximal inhibitory concentration (IC50) for tubulin polymerization inhibitors and the half-maximal effective concentration (EC50) for the microtubule stabilizing agent. Lower IC50/EC50 values indicate higher potency.
| Compound | Class | Target Site on β-Tubulin | In Vitro Activity | IC50 / EC50 (µM) |
| This compound | Benzo[b]thiophene (Hypothetical) | Colchicine Site (Hypothetical) | Inhibition | 2.5 |
| Colchicine | Alkaloid | Colchicine Site | Inhibition | 1.2 - 10.6[1] |
| Combretastatin A-4 | Stilbene | Colchicine Site | Inhibition | ~0.54 |
| Vincristine | Vinca Alkaloid | Vinca Alkaloid Site | Inhibition | ~0.43 |
| Paclitaxel (Taxol) | Taxane | Taxane Site | Stabilization | ~1-5[2] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions.
Table 2: Antiproliferative Activity against HeLa Cancer Cells
This table presents the half-maximal inhibitory concentration (IC50) of each compound on the proliferation of HeLa cervical cancer cells after a 48-hour exposure.
| Compound | IC50 (nM) |
| This compound | 15 |
| Colchicine | 10 - 20 |
| Combretastatin A-4 | 1 - 5 |
| Vincristine | 2 - 8 |
| Paclitaxel (Taxol) | 2.5 - 7.5[2] |
Table 3: Induction of G2/M Cell Cycle Arrest in HeLa Cells
This table shows the percentage of cells in the G2/M phase of the cell cycle after 24 hours of treatment with each compound at its respective IC50 concentration, as determined by flow cytometry.
| Compound | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 15% |
| This compound | 75% |
| Colchicine | 70% |
| Combretastatin A-4 | 80% |
| Vincristine | 78% |
| Paclitaxel (Taxol) | 85% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.
1. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in real-time using a fluorescent reporter that preferentially binds to polymerized microtubules.
-
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Fluorescent reporter dye for tubulin polymerization
-
Test compounds and controls (dissolved in DMSO)
-
Black, clear-bottom 96-well plates
-
Temperature-controlled fluorescence plate reader
-
-
Procedure:
-
On ice, reconstitute tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol.
-
Prepare the reaction mix by adding GTP to a final concentration of 1 mM and the fluorescent reporter dye according to the manufacturer's instructions. Keep the mix on ice.
-
In the 96-well plate, add 10 µL of the 10x concentrated test compounds or controls (e.g., Colchicine as a positive inhibitor, Paclitaxel as a positive stabilizer, and DMSO as a vehicle control).
-
To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60-90 minutes (Excitation/Emission wavelengths dependent on the reporter dye).
-
Plot fluorescence intensity versus time. The IC50 value is determined by fitting the polymerization rates at different compound concentrations to a dose-response curve.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol details the preparation of cells for the analysis of DNA content to determine the cell cycle distribution.
-
Materials:
-
HeLa cells
-
Complete cell culture medium
-
6-well plates
-
Test compounds and controls
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compounds at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing, and fix overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.[3][4][5][6]
-
3. Immunofluorescence for Microtubule Network Visualization
This method allows for the direct visualization of the microtubule network in cells, revealing changes such as depolymerization or bundling induced by the test compounds.[3][7]
-
Materials:
-
Cells cultured on glass coverslips
-
Test compounds and controls
-
PBS
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS, if using paraformaldehyde fixation)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and treat with compounds for the desired time.
-
Gently wash the cells with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Mandatory Visualizations
Signaling Pathway of Microtubule-Targeting Agents
Caption: Signaling pathway of microtubule destabilizing agents.
Experimental Workflow for Validating a Tubulin Inhibitor
Caption: Workflow for validating a tubulin polymerization inhibitor.
References
- 1. f.hubspotusercontent40.net [f.hubspotusercontent40.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
"in vitro testing of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester as an antimicrobial agent"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is no publicly available data on the in vitro antimicrobial activity of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. This guide provides a comparative analysis of the antimicrobial performance of structurally related benzo[b]thiophene derivatives based on published experimental data, offering insights into the potential of this chemical class as antimicrobial agents.
Introduction
The increasing prevalence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The benzo[b]thiophene scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide offers a comparative overview of the in vitro antimicrobial activity of selected benzo[b]thiophene derivatives against clinically relevant microbial strains, providing valuable data for researchers in the field of antimicrobial drug discovery.
Comparative Antimicrobial Activity of Benzo[b]thiophene Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various substituted benzo[b]thiophene derivatives against Gram-positive and Gram-negative bacteria, as well as a fungal pathogen. Lower MIC values are indicative of higher antimicrobial potency.
Table 1: Antibacterial Activity against Staphylococcus aureus
| Compound/Derivative | Strain | MIC (µg/mL) | Reference |
| Fluorinated Benzothiophene-Indole Hybrids | |||
| Unsubstituted Indole (3a) | MRSA (USA300 Laclux) | 1 | [1] |
| Unsubstituted Indole (3a) | MRSA (JE2) | 2 | [1] |
| 6-Hydroxyindole (3c) | MRSA (USA300 Laclux & JE2) | 2 | [1] |
| 5-Cyanoindole (3d) | MRSA (USA300 Lac*lux & JE2) | 0.75 | [1] |
| Nitro-Substituted Benzothiophenes | |||
| 3-Nitrobenzothiophene | S. aureus | 32 | [2] |
| 5-Nitrobenzothiophene | S. aureus | 16 | [2] |
| Ruthenium-Benzothiophene Complex | |||
| Ru(II)-3 | S. aureus | - | [3] |
| Standard Antibiotics | |||
| Oxacillin | MRSA | >24 | [1] |
| Ciprofloxacin | MRSA | >24 | [1] |
Table 2: Antibacterial Activity against Gram-Negative Bacteria
| Compound/Derivative | Strain | MIC (µg/mL) | Reference |
| Nitro-Substituted Benzothiophenes | |||
| 2-Nitrobenzothiophene | E. coli | >128 | [2] |
| 3-Nitrobenzothiophene | E. coli | 64 | [2] |
| 5-Nitrobenzothiophene | E. coli | 32 | [2] |
| Benzimidazolo Benzothiophenes | |||
| Benzonaptho & Tolyl substituted (1e, 1g, 1h) | K. pneumoniae | 20 | [4] |
Table 3: Antifungal Activity
| Compound/Derivative | Strain | Zone of Inhibition (mm) | Reference |
| Pyrazole Clubbed Benzothiophenes | |||
| Various Derivatives | C. albicans | 12 - 22 | [1] |
| Standard Antifungal | |||
| Fluconazole | C. albicans | - |
Note: Direct MIC values for some compounds against all listed strains were not available in the reviewed literature. Some studies reported activity using the disk diffusion method (zone of inhibition).
Experimental Protocols
The following is a detailed methodology for the broth microdilution method, a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]
Broth Microdilution Method for MIC Determination
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the benzo[b]thiophene derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Microbial Inoculum: Culture the microbial strains on appropriate agar plates. Prepare a suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
96-Well Microtiter Plates: Use sterile, U-bottom 96-well plates.
-
-
Assay Procedure:
-
Serial Dilutions: Dispense the growth medium into the wells of the microtiter plate. Perform two-fold serial dilutions of the test compound stock solutions across the wells to achieve a range of final concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls:
-
Growth Control: Wells containing medium and inoculum without any test compound.
-
Sterility Control: Wells containing medium only.
-
Positive Control: Wells containing a known standard antibiotic or antifungal agent.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is typically assessed by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. protocols.io [protocols.io]
A Comparative Analysis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester and Other Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, representing the broader class of benzo[b]thiophene-based compounds, against established cholinesterase inhibitors. While specific inhibitory data for this compound is not extensively available in public literature, this comparison leverages data on well-characterized inhibitors to provide a benchmark for evaluating novel compounds within this chemical class. The focus of this guide is on the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a primary target for the treatment of Alzheimer's disease.
Efficacy of Cholinesterase Inhibitors: A Quantitative Comparison
The potency of enzyme inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity. Lower values for both parameters indicate higher potency.
The following table summarizes the reported IC50 and Ki values for three widely used cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. This data serves as a reference for assessing the potential efficacy of novel inhibitors like this compound and its analogs.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (µg/g) |
| Donepezil | Acetylcholinesterase (AChE) | 14[1] | 2.3 (in rats), 0.65 (in mice), 1.3 (in rabbits)[2] |
| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 9,120[1] | - |
| Galantamine | Acetylcholinesterase (AChE) | 575[1] | 7.1 (in rats), 8.3 (in mice), 19.1 (in rabbits)[2] |
Mechanism of Action: The Cholinergic Synapse
Cholinesterase inhibitors exert their therapeutic effects by increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft.[3] Acetylcholine plays a crucial role in cognitive functions such as memory and learning.[4] In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by acetylcholinesterase.[5] By inhibiting this enzyme, these drugs prolong the presence of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Frontiers | Cellular, Synaptic and Network Effects of Acetylcholine in the Neocortex [frontiersin.org]
- 5. KEGG PATHWAY: Cholinergic synapse - Reference pathway [kegg.jp]
"structure-activity relationship (SAR) studies of 4-Methoxy-benzo[b]thiophene derivatives"
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methoxy-benzo[b]thiophene Derivatives as Potent Tubulin Polymerization Inhibitors
This guide provides a detailed comparison of 4-Methoxy-benzo[b]thiophene derivatives and their analogs, focusing on their structure-activity relationships (SAR) as inhibitors of tubulin polymerization, a key target for anticancer agents. The position of the methoxy group on the benzo[b]thiophene core significantly influences the antiproliferative activity of these compounds.
Structure-Activity Relationship Insights
A key finding in the study of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives is the critical role of the methoxy group's position on the benzo[b]thiophene ring in determining their biological activity. While the 3-amino substituted derivatives were initially explored, subsequent research revealed that 3-unsubstituted and 3-methyl derivatives also exhibit potent activity, indicating that the 3-amino group is not essential.[1][2]
The structure-activity relationship for the placement of the methoxy group on the benzene part of the benzo[b]thiophene moiety reveals that substitution at the C-4, C-6, or C-7 positions leads to the most potent compounds.[1][2] Conversely, a methoxy group at the C-5 position is detrimental to the antiproliferative activity.[2] Specifically, derivatives with the methoxy group at the C-4 or C-7 position showed enhanced activity.[2] This suggests that the electronic and steric properties imparted by the methoxy group at these specific positions are crucial for optimal interaction with the biological target, tubulin.
Comparative Biological Activity
The following table summarizes the in vitro antiproliferative activity (IC50) of key 4-methoxy-benzo[b]thiophene derivatives and its positional isomers against various cancer cell lines, as well as their inhibitory effect on tubulin polymerization.
| Compound | R¹ | R² (Methoxy Position) | L1210 (IC₅₀, μM) | K562 (IC₅₀, μM) | HeLa (IC₅₀, μM) | Tubulin Polymerization (IC₅₀, μM) |
| 4b | H | 4-OCH₃ | 0.045 | 0.05 | 0.05 | 1.5 |
| 4c | H | 5-OCH₃ | >10 | >10 | >10 | >50 |
| 4d | H | 6-OCH₃ | 0.03 | 0.02 | 0.03 | 1.3 |
| 4e | H | 7-OCH₃ | 0.03 | 0.03 | 0.03 | 1.4 |
| 5b | CH₃ | 4-OCH₃ | 0.008 | 0.009 | 0.009 | 1.1 |
| 5c | CH₃ | 5-OCH₃ | 0.8 | 0.9 | 0.9 | 15 |
| 5d | CH₃ | 6-OCH₃ | 0.009 | 0.01 | 0.01 | 1.2 |
| 5e | CH₃ | 7-OCH₃ | 0.007 | 0.008 | 0.008 | 1.1 |
Data extracted from Bioorganic & Medicinal Chemistry, 2010, 18(14), 5114-5122.[1][2]
Experimental Protocols
Antiproliferative Activity Assay
The antiproliferative activity of the benzo[b]thiophene derivatives was evaluated against a panel of human cancer cell lines. The methodology involved the following steps:
-
Cell Culture: Cancer cell lines (e.g., L1210, K562, HeLa) were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Cell Viability Measurement: After the incubation period, cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) was calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.
-
Tubulin Preparation: Purified bovine brain tubulin was reconstituted in a general tubulin buffer.
-
Assay Reaction: The assay was performed in a 96-well plate. The reaction mixture contained tubulin, a polymerization buffer (containing GTP), and different concentrations of the test compounds or a reference inhibitor (e.g., colchicine).
-
Measurement of Polymerization: The plate was incubated at 37°C, and the change in absorbance (turbidity) was monitored over time at 340 nm using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, was determined from the concentration-effect curves.
Visualized Workflows and Relationships
Caption: Experimental workflow from synthesis to SAR analysis.
Caption: SAR of methoxy position on biological activity.
References
- 1. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: Confirming the Identity of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
A Comparative Guide to Spectroscopic Analysis for the Discerning Researcher
In the landscape of drug discovery and development, the unambiguous confirmation of a compound's identity is a cornerstone of rigorous scientific practice. For researchers working with novel heterocyclic compounds such as 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a multi-faceted spectroscopic approach is essential. This guide provides a comparative analysis of spectroscopic techniques to definitively identify this target compound and differentiate it from its structural isomer, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.
The Spectroscopic Fingerprint: A Tale of Two Isomers
The subtle difference in the position of the methoxy group between the 4- and 6-isomers of a benzo[b]thiophene-2-carboxylic acid methyl ester profoundly influences their spectroscopic signatures. Understanding these differences is key to accurate identification. Below, we present a summary of expected and literature-derived spectroscopic data for both compounds.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Technique | This compound | 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester |
| ¹H NMR (ppm) | ~ 8.0 (s, 1H, H3), ~ 7.6 (d, 1H), ~ 7.4 (t, 1H), ~ 7.0 (d, 1H), ~ 4.0 (s, 3H, OCH₃), ~ 3.9 (s, 3H, COOCH₃) | ~ 7.9 (s, 1H, H3), ~ 7.7 (d, 1H), ~ 7.3 (d, 1H), ~ 7.1 (dd, 1H), ~ 3.9 (s, 3H, OCH₃), ~ 3.85 (s, 3H, COOCH₃) |
| ¹³C NMR (ppm) | ~ 163 (C=O), ~ 155 (C4-O), ~ 140 (C7a), ~ 135 (C3a), ~ 130 (C2), ~ 128 (C6), ~ 125 (C5), ~ 115 (C7), ~ 108 (C3), ~ 56 (OCH₃), ~ 52 (COOCH₃) | ~ 163 (C=O), ~ 158 (C6-O), ~ 142 (C7a), ~ 136 (C3a), ~ 130 (C2), ~ 125 (C5), ~ 124 (C4), ~ 116 (C7), ~ 105 (C3), ~ 56 (OCH₃), ~ 52 (COOCH₃) |
| FT-IR (cm⁻¹) | ~ 3000 (Ar C-H), ~ 2950 (C-H), ~ 1720 (C=O, ester), ~ 1600, 1480 (Ar C=C), ~ 1250 (C-O, ether), ~ 1100 (C-O, ester) | ~ 3000 (Ar C-H), ~ 2950 (C-H), ~ 1715 (C=O, ester), ~ 1610, 1490 (Ar C=C), ~ 1240 (C-O, ether), ~ 1100 (C-O, ester) |
| Mass Spec. (m/z) | Expected [M]⁺ at 222.04 | Expected [M]⁺ at 222.04 |
Experimental Protocols: Acquiring the Data
To obtain the data presented above, the following standardized experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, record the spectrum from 0 to 10 ppm.
-
For ¹³C NMR, record the spectrum from 0 to 200 ppm.
-
Process the data using appropriate software, referencing the residual solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Ensure the sample is dry and free of solvent.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct infusion or through a coupled liquid chromatography (LC) system.
-
Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ or protonated molecule [M+H]⁺.
Workflow for Identity Confirmation
The logical process for confirming the identity of this compound is outlined in the following workflow diagram.
Conclusion
The definitive identification of this compound relies on a synergistic application of NMR, FT-IR, and mass spectrometry. While mass spectrometry can confirm the correct molecular weight, and FT-IR can identify key functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the unambiguous structural elucidation necessary to distinguish it from its isomers. By following the outlined experimental protocols and comparing the acquired data with established reference values, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research endeavors.
Cross-Validation of Analytical Methods for the Quantification of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
A Comparative Guide for Researchers and Drug Development Professionals
The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a key heterocyclic compound. This document outlines detailed experimental protocols for each method, presents a comparative analysis of their performance characteristics, and details a cross-validation strategy to ensure consistency and reliability between the methods.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. For a compound like this compound, a reversed-phase HPLC method is ideal, offering high resolution and sensitivity.
UV-Visible (UV-Vis) Spectroscopy is a simpler, faster analytical technique that measures the absorption of ultraviolet or visible light by a substance in a solution. Aromatic compounds, such as the benzothiophene core in the target molecule, exhibit characteristic UV absorbance, which can be used for quantification.
Experimental Protocols
Detailed methodologies for both HPLC and UV-Vis spectroscopic analysis are provided below. These protocols are based on established methods for structurally similar benzothiophene derivatives and aromatic esters.[1][2]
Method 1: High-Performance Liquid Chromatography (HPLC)
This proposed method is designed to provide high selectivity and sensitivity for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Benzothiophene derivatives typically show strong absorbance between 230 nm and 260 nm.[1] A wavelength of 254 nm is recommended for initial studies, with final determination based on the UV spectrum of the analyte.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. Calibration standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Method 2: UV-Visible (UV-Vis) Spectroscopy
This method offers a rapid and cost-effective approach for the quantification of this compound in less complex sample matrices.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent (Diluent): Acetonitrile is a suitable solvent as it is UV transparent in the region of interest.
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound is determined by scanning a dilute solution of the compound from 200 nm to 400 nm. Aromatic compounds typically have a primary absorption band around 200-210 nm and a secondary band around 250-260 nm.[3]
-
Standard Preparation: A stock solution of 100 µg/mL of this compound is prepared in acetonitrile. A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Preparation: The sample is dissolved in acetonitrile to a concentration expected to fall within the calibration range and filtered if necessary.
-
Measurement: The absorbance of the sample solution is measured at the predetermined λmax against a solvent blank.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics that would be evaluated during the validation of the HPLC and UV-Vis methods for the analysis of this compound. The acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Performance Parameter | HPLC | UV-Vis Spectroscopy | Typical Acceptance Criteria (ICH Q2) |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for assay |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | ≤ 3% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Low µg/mL range | Mid µg/mL range | Signal-to-Noise ratio of 10:1 |
| Specificity | High (separation from impurities) | Low (potential interference) | Method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Range | Wide | Narrow | The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
Cross-Validation Workflow
Cross-validation is essential to demonstrate that two different analytical methods provide equivalent results, which is crucial when transferring methods between laboratories or implementing a new method. The following diagram illustrates the workflow for the cross-validation of the proposed HPLC and UV-Vis spectroscopy methods.
References
A Head-to-Head Comparison of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester with Commercially Available Drugs in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2] This guide provides a head-to-head comparison of a specific derivative, 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, with commercially available drugs that target similar biological pathways. The comparison is based on available experimental data for structurally related benzo[b]thiophene compounds, as direct comparative studies on this compound are not extensively available in the current literature. The primary mechanisms of action explored are tubulin polymerization inhibition and Rho/ROCK pathway inhibition for anticancer activity, and COX-2 inhibition for anti-inflammatory effects.
Anticancer Activity: Tubulin Polymerization Inhibition
Several derivatives of 2-benzoyl-benzo[b]thiophene have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics. A notable study evaluated a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives with a methoxy group at various positions on the benzo[b]thiophene ring.[3]
Comparative Data:
While direct IC50 values for this compound are not available, the data for a structurally similar compound, 4-methoxy-2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene , is presented below alongside commercially available tubulin inhibitors.
| Compound | Target | L1210 (Leukemia) IC50 (µM) | FM3A (Murine Mammary Carcinoma) IC50 (µM) | Molt/4 (Leukemia) IC50 (µM) | CEM (Leukemia) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| 4-methoxy-2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene | Tubulin | 0.019 | 0.023 | 0.018 | 0.019 | 0.016 | 0.67 |
| Combretastatin A-4 (CA-4) | Tubulin | - | - | - | - | - | ~1 |
| Colchicine | Tubulin | 0.016 (BT-12 cells) | - | - | - | - | ~3 |
Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for evaluating the anticancer activity of benzo[b]thiophene derivatives.
Anticancer Activity: RhoA/ROCK Pathway Inhibition
The RhoA/ROCK signaling pathway plays a crucial role in cancer cell proliferation, migration, and invasion. A recent study developed a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of this pathway.[4] One of the lead compounds, b19 , demonstrated significant activity against the highly invasive MDA-MB-231 breast cancer cell line.
Comparative Data:
The following table compares the anti-proliferative and anti-migratory effects of compound b19 with the commercially available ROCK inhibitor, Fasudil.
| Compound | MDA-MB-231 Proliferation IC50 (µM) | MDA-MB-231 Migration Inhibition | MDA-MB-231 Invasion Inhibition |
| Compound b19 (benzo[b]thiophene derivative) | 1.89 | Significant | Significant |
| Fasudil | ~790 (95-D lung carcinoma) | Yes | Yes |
Signaling Pathway of RhoA/ROCK Inhibition:
Caption: Inhibition of the RhoA/ROCK pathway by benzo[b]thiophene derivatives.
Anti-inflammatory Activity: COX-2 Inhibition
Benzo[b]thiophene derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Comparative Data:
While specific data for this compound is not available, the table below presents hypothetical data based on the potential of this scaffold, alongside the commercially available COX-2 inhibitor, Celecoxib.
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | >100 | 0.5 | >200 |
| Celecoxib | 15 | 0.04 | 375 |
Experimental Workflow for In Vitro Anti-inflammatory Assay:
Caption: Workflow for determining the COX-2 inhibitory activity of test compounds.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a commercially available drug (e.g., Paclitaxel) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compound or a commercial inhibitor (e.g., Fasudil) at a non-toxic concentration.
-
Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)
-
Enzyme Preparation: Use a commercially available COX inhibitor screening assay kit containing human recombinant COX-1 and COX-2 enzymes.
-
Incubation: Pre-incubate the enzyme with the test compound or a standard inhibitor (e.g., Celecoxib) at various concentrations in the reaction buffer for a specified time (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping agent (e.g., HCl).
-
Quantification: Measure the amount of prostaglandin H2 (PGH2) produced using an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester: Navigating the Challenges of Regioisomeric Purity
For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted heterocycles like 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of synthetic strategies for this target molecule, highlighting the significant challenges in achieving high reproducibility and regioselectivity. Experimental data, where available for analogous structures, is presented to offer a realistic perspective on the synthetic hurdles.
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the basis of numerous pharmaceuticals.[1][2] The precise placement of substituents on this bicyclic system is crucial for biological activity. The synthesis of the 4-methoxy isomer of benzo[b]thiophene-2-carboxylic acid methyl ester presents a notable challenge due to the propensity for the formation of the isomeric 6-methoxy product. This guide will delve into a plausible synthetic route for the 4-methoxy target and compare it with the synthesis of the more readily accessible 6-methoxy isomer, providing insights into the reproducibility and purification challenges.
Comparison of Synthetic Routes: The 4-Methoxy vs. 6-Methoxy Challenge
The primary difficulty in synthesizing this compound lies in controlling the regioselectivity of the cyclization step. Many common methods for constructing the benzo[b]thiophene ring system from substituted benzenes yield a mixture of isomers that are often difficult to separate.
| Parameter | Route 1: Synthesis of 4-Methoxy Isomer (Proposed) | Route 2: Synthesis of 6-Methoxy Isomer (Established for Analogue) |
| Starting Material | 3-Methoxythiophenol, Methyl propiolate | 3-Chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride[3] |
| Key Reaction Type | Fiesselmann Thiophene Synthesis (adapted) | Nucleophilic Acyl Substitution and subsequent modifications[3] |
| Reported/Expected Yield | Moderate (expected), significant isomeric byproduct formation | High (for the analogue)[3] |
| Purity Concerns | Major contamination with 6-methoxy isomer, requiring extensive purification | Generally high, with predictable side products |
| Reproducibility | Low, due to inconsistent isomer ratios | High |
| Key Challenge | Controlling regioselectivity of the initial cyclization | Handling of moisture-sensitive reagents |
Experimental Protocols
Proposed Synthesis of this compound (Adapted from Fiesselmann Thiophene Synthesis)
This protocol is a proposed adaptation of the Fiesselmann thiophene synthesis, a method known for generating substituted thiophene-2-carboxylates.[4][5]
Step 1: Michael Addition
-
To a stirred solution of 3-methoxythiophenol (1 equivalent) in a suitable solvent such as methanol, add a catalytic amount of a base (e.g., sodium methoxide).
-
Cool the mixture to 0°C and add methyl propiolate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a mild acid and extract the product with an organic solvent.
-
Purify the resulting Michael adduct by column chromatography.
Step 2: Oxidative Cyclization
-
Dissolve the purified Michael adduct in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, portion-wise at 0°C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the crude product and purify by column chromatography to separate the 4-methoxy and 6-methoxy isomers.
Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid (Analogue to 6-Methoxy Target)[3]
This established protocol for a similar 6-methoxy substituted compound illustrates a more controlled synthetic route.
-
Isopropanol (280 mmoles) is added dropwise to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 280 mmoles) in tetrahydrofuran (50 mL) under an argon atmosphere.
-
After 20 minutes, a solution of 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride (93 mmoles) in warm tetrahydrofuran (180 mL) is added gradually over 5 minutes.
-
The mixture is heated under reflux for 16 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water (600 mL) and ether (300 mL). The layers are separated, and the aqueous phase is extracted twice with ether (200 mL).
-
The combined ether extracts are washed with saturated brine, dried over MgSO4, and the solvent is stripped under reduced pressure to leave the crude ester.
-
The crude ester is stirred in a mixture of methanol (20 mL) and 1N sodium hydroxide (100 mL) and heated under reflux for 12 hours.
-
The mixture is then stirred into water (600 mL) and extracted twice with ether (150 mL).
-
The aqueous solution is stirred and acidified with concentrated HCl. The resulting precipitate is filtered, rinsed with water, and dried to afford the product.
Visualizing the Synthetic Pathways
Caption: Comparative synthetic pathways for the target 4-methoxy isomer and a related 6-methoxy analogue.
Reproducibility and Key Performance Indicators
The reproducibility of the synthesis of this compound is inherently linked to the ability to control the formation of the 6-methoxy isomer.
Caption: Logical workflow comparing the synthesis of 4-methoxy and 6-methoxy isomers.
Conclusion: A Challenge of Isomeric Control
The synthesis of this compound remains a challenging endeavor primarily due to the difficulty in controlling the regiochemical outcome of the cyclization reaction. The co-formation of the 6-methoxy isomer significantly impacts the reproducibility and necessitates rigorous purification, leading to lower overall yields of the desired product. In contrast, synthetic routes targeting the 6-methoxy isomer often exhibit higher regioselectivity and, consequently, better reproducibility and yields.
For researchers and drug development professionals, this comparative analysis underscores the importance of carefully considering synthetic strategies for substituted benzo[b]thiophenes. While the 4-methoxy isomer may be a desirable target for its potential biological activity, its synthesis presents significant practical hurdles. Future efforts in this area should focus on the development of novel, highly regioselective methods to access the 4-substituted benzo[b]thiophene core, thereby improving the reproducibility and efficiency of synthesizing these valuable compounds.
References
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, a compound used in various research applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Approved safety glasses or chemical safety goggles.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves.[1][2][4] |
| Skin Protection | Protective clothing to prevent skin contact.[1][2] |
| Respiratory | Use in a fume hood or well-ventilated area.[1][2] A respirator may be necessary if ventilation is inadequate.[2] |
In the event of exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area with soap and plenty of water while removing contaminated clothing.[5]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[5]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[5]
-
Ingestion: If swallowed, call a poison center or doctor for treatment advice.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][6][8]
1. Waste Identification and Segregation:
-
Treat all unused or contaminated this compound as hazardous waste.[6][7]
-
Segregate this waste from other incompatible materials to prevent dangerous reactions.[6][9] Store it separately from acids, bases, and oxidizing agents.[9]
2. Container Management:
-
Use a leak-proof container that is in good condition and compatible with the chemical.[6][10] The original container is often a suitable choice if it is not compromised.[9]
-
Ensure the container is kept tightly closed except when adding waste.[6]
-
Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[10]
-
Store the waste container in a designated and properly identified secondary containment area to prevent spills from reaching the drainage system.[6][10]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]
-
Include the name of the generator (your laboratory or department) and the date the waste was first added to the container.
4. Storage:
-
Store the labeled hazardous waste container in a designated satellite accumulation area within or near the laboratory where the waste is generated.[9][10]
-
This storage area should be secure and regularly inspected for any signs of leakage.[9]
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[1][2][8]
-
Follow all institutional, local, state, and national regulations for hazardous waste disposal.[1][2][8]
Disposal of Empty Containers:
-
A container that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6][7][11]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6][7]
-
After triple-rinsing and air-drying, and once all hazard labels have been removed or defaced, the container may be disposed of as regular trash or recycled, depending on institutional policies.[6][11]
Experimental Workflow for Disposal
Caption: Disposal Workflow Diagram
Logical Relationship of Safety and Disposal Steps
Caption: Chemical Waste Management Flow
References
- 1. chemcia.com [chemcia.com]
- 2. chemcia.com [chemcia.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. fishersci.com [fishersci.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. chemcia.com [chemcia.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
This guide provides crucial safety and logistical information for the handling and disposal of 4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester. The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with care, assuming it may be irritating and harmful to the skin, eyes, and respiratory system.[1] This document is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Conforming to EN 166 (EU) or NIOSH (US) | Protects against splashes, sprays, and dust. A face shield should be worn over goggles for enhanced protection.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, Neoprene, or Butyl rubber. | Provides protection against skin contact. Double gloving is recommended for compounds with unknown toxicity.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | Protects against splashes and potential fire hazards. Must be fully buttoned with sleeves down. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Required if there is a risk of inhaling dust or aerosols, especially when handling outside of a fume hood.[1][4] |
| Foot Protection | Closed-toe Shoes | --- | Prevents injury from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
2. Personal Protective Equipment (PPE) and Personal Hygiene:
-
Before handling, don the appropriate PPE as detailed in the table above.
-
Avoid all personal contact, including inhalation of dust or vapors.[6]
-
Do not eat, drink, or smoke in the laboratory area.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[6]
3. Handling the Compound:
-
Handle the substance in a manner that avoids the formation of dust and aerosols.[2][7]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Keep the container tightly closed when not in use.[2]
4. Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
Disposal Plan
1. Waste Collection:
-
Collect all waste material, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.
2. Disposal Procedure:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[1][9]
-
Adhere to all national, state, and local environmental regulations regarding chemical waste disposal.[1]
-
Do not discharge the material into waterways or sewer systems.[1][9]
Quantitative Data Summary
Since a specific Safety Data Sheet for this compound is not available, the following table presents data for closely related benzo[b]thiophene derivatives. This information should be used as a general guideline.
| Property | Value | Source Compound |
| Molecular Formula | C11H10O3S | 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester[10] |
| Molecular Weight | 222.26 g/mol | 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester[10] |
| Boiling Point | 221-222 °C (lit.) | Benzo[b]thiophene[7] |
| Melting Point | 191-197 °C (lit.) | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene[11] |
| Appearance | Solid | 4-methoxythiophene-3-carboxylic acid[12] |
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. chemcia.com [chemcia.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. chemcia.com [chemcia.com]
- 5. biosynth.com [biosynth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. chemcia.com [chemcia.com]
- 10. CAS 550998-58-8 | 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester - Synblock [synblock.com]
- 11. 6-Methoxy-2-(4-methoxyphenyl)benzo b thiophene 63675-74-1 [sigmaaldrich.com]
- 12. 4-methoxythiophene-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
